N-Methylpentylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWOHLIGKIYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180082 | |
| Record name | N-Methylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25419-06-1 | |
| Record name | N-Methylpentylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25419-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes to N-methylpentylamine, a secondary amine with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document details the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for three primary synthetic methodologies: Reductive Amination, a patented imine formation and alkylation method, and Nucleophilic Substitution.
Reductive Amination via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[2][3] In this one-pot reaction, the primary amine, pentylamine, is converted to the tertiary amine, N,N-dimethylpentylamine, which can be controlled to favor the formation of the secondary amine, this compound, by adjusting the stoichiometry of the reagents. The reaction uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.[2][4] A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts.[5]
Reaction Mechanism
The reaction proceeds through the initial formation of an iminium ion from the reaction of pentylamine with formaldehyde. This is followed by hydride transfer from formic acid, which reduces the iminium ion to this compound. The process can then repeat to form the tertiary amine. The release of carbon dioxide gas drives the reaction to completion.[2]
Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.
Experimental Protocol
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[5]
-
To a round-bottom flask, add pentylamine (1.0 eq).
-
Add formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80-100°C for 12-18 hours.
-
Cool the reaction mixture to room temperature and add water and 1M HCl.
-
Extract the aqueous phase with an organic solvent such as dichloromethane.
-
Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Caption: Experimental workflow for the Eschweiler-Clarke synthesis of this compound.
Synthesis via Imine Formation and Alkylation (Patented Method)
A method disclosed in a Chinese patent (CN103012155A) describes a two-step synthesis of this compound starting from n-pentylamine and benzaldehyde (B42025).[6]
Reaction Mechanism
The first step involves the formation of an imine (N-benzylidenepentylamine) from the condensation of n-pentylamine and benzaldehyde. This is followed by N-methylation using dimethyl sulfate, which is a powerful methylating agent.[7] The final step is the hydrolysis of the methylated imine to yield this compound.
Caption: Reaction mechanism for the patented synthesis of this compound.
Experimental Protocol
The following protocol is based on the details provided in patent CN103012155A.[6]
-
In a reactor, add dry toluene (B28343) (150mL), n-pentylamine (57.8mL, 0.5 mol), and benzaldehyde (76mL, 0.75 mol).
-
Heat the mixture to reflux for 30-40 minutes.
-
Evaporate the solvent and cool the residue to 0-5°C.
-
Add a solution of dimethyl sulfate (71mL, 0.75 mol) in dry toluene (150mL) while maintaining the temperature.
-
Heat to reflux for 20-25 minutes.
-
Remove toluene and benzaldehyde by distillation under reduced pressure.
-
Cool the remaining solution to -5 to 0°C and add solid KOH to adjust the pH to 9.0.
-
Separate the amine layer and purify by distillation under reduced pressure to obtain this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. CN103012155A - Preparation method of N-methyl-pentylamine - Google Patents [patents.google.com]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of N-Methylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methylpentylamine (CAS No: 25419-06-1). The information is presented to support research, development, and application of this compound in various scientific fields.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid.[1][2] It is an aliphatic amine with a pentyl group and a methyl group attached to a nitrogen atom.[1][3] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C6H15N | [1][2][3][4][5][6][7] |
| Molecular Weight | 101.19 g/mol | [1][2][4][5] |
| Boiling Point | 116-118 °C | [4][8][9][10][11][12] |
| Melting Point | -87.87 °C (estimate) | [4][13][8][9][11][12] |
| Density | 0.738 g/mL at 25 °C | [14][4][9][10][11][12] |
| Refractive Index (n20/D) | 1.41 | [14][4][13][9][10][11][12] |
| Flash Point | 12 °C (55 °F) | [4][13] |
| Vapor Pressure | 18.5 mmHg at 25°C | [4][13] |
| pKa | 10.84 ± 0.10 (Predicted) | [1][4][9][12] |
| LogP | 1.676 - 1.83 | [9][12][15] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform.[1][3] Limited solubility in water.[1][3][16] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[17] A common method for determining the boiling point of a small sample is the Thiele tube method.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat transfer fluid (e.g., mineral oil).[18][19]
-
Procedure:
-
A small amount of this compound is placed in the small test tube.[18][20]
-
The capillary tube is placed in the test tube with its open end submerged in the liquid and the sealed end upwards.[18][20]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[18][19]
-
The assembly is placed in the Thiele tube containing the heat transfer fluid.[18][19]
-
The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.[18]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[18][19]
-
Heating is discontinued, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18][19]
-
2.2. Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a widely used method.[21]
-
Apparatus: pH meter with a combination electrode, buret, magnetic stirrer, beaker, and standardized acidic titrant (e.g., 0.1 M HCl).[22][23]
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[22]
-
A known volume and concentration of this compound solution is prepared in a beaker.[22]
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The acidic titrant is added in small, known increments from the buret.[21][22]
-
After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[22]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[21]
-
2.3. Determination of LogP (Shake-Flask Method)
LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. The shake-flask method is a traditional and reliable technique.[21][24]
-
Apparatus: Separatory funnel, shaker, centrifuge (optional), and an analytical instrument to determine the concentration of the analyte in each phase (e.g., HPLC or UV-Vis spectrophotometer).[24]
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.[25]
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel in a defined ratio.
-
The funnel is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.[21]
-
The phases are allowed to separate completely, and if necessary, centrifugation can be used to break up emulsions.
-
The concentration of this compound in each phase is determined using a suitable analytical method.[24]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the calculated partition coefficient.[26]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound like this compound.
As this compound is a relatively simple aliphatic amine, it is not typically associated with specific signaling pathways in the context of drug development. Its primary relevance in such a context would likely be as a building block or intermediate in the synthesis of more complex pharmacologically active molecules. Therefore, a signaling pathway diagram is not applicable.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 25419-06-1: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound CAS#: 25419-06-1 [m.chemicalbook.com]
- 10. This compound | 25419-06-1 [amp.chemicalbook.com]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 12. This compound | 25419-06-1 [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. N-甲基正戊胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. Page loading... [guidechem.com]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. cdn.juniata.edu [cdn.juniata.edu]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. pennwest.edu [pennwest.edu]
- 24. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Methylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Methylpentylamine. The information presented is curated for researchers, scientists, and professionals in drug development who require accurate and detailed spectral information for this compound. This document includes tabulated quantitative data, detailed experimental protocols, and a logical workflow for NMR data acquisition.
Introduction to this compound NMR Spectroscopy
This compound (C₆H₁₅N) is a secondary amine with a straightforward aliphatic structure. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such compounds. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.
Quantitative NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound, sourced from Sigma-Aldrich, are summarized in the tables below.[1][2] These tables provide key quantitative parameters for easy reference and comparison.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H₃C-N | ~2.4 | s | 3H | - |
| N-H | ~1.1 (broad) | s | 1H | - |
| N-CH₂- | ~2.5 | t | 2H | ~7.2 |
| -CH₂-CH₂-N | ~1.5 | m | 2H | - |
| -CH₂-CH₂-CH₃ | ~1.3 | m | 2H | - |
| H₃C-CH₂- | ~0.9 | t | 3H | ~7.0 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm |
| H₃C -N | ~36.5 |
| N-C H₂- | ~52.0 |
| -C H₂-CH₂-N | ~30.0 |
| -C H₂-CH₂-CH₃ | ~29.5 |
| -C H₂-CH₃ | ~22.8 |
| H₃C -CH₂- | ~14.2 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
While the exact experimental protocol used by Sigma-Aldrich for the acquisition of the this compound NMR data is not publicly detailed, a standard protocol for the NMR analysis of a liquid amine sample is provided below. This protocol is based on established methodologies for similar compounds.
Sample Preparation
-
Sample: this compound (liquid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar compounds.
-
Concentration: A solution of approximately 1-5% (v/v) of this compound in CDCl₃ is prepared.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: The solution is transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
Processing:
-
Fourier transformation.
-
Phase and baseline correction.
-
Referencing of the chemical shift scale to the TMS signal.
-
Integration of the signals.
-
¹³C NMR Data Acquisition
-
Spectrometer: A 75 MHz or higher frequency NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
-
-
Processing:
-
Fourier transformation with an exponential window function.
-
Phase and baseline correction.
-
Referencing of the chemical shift scale to the TMS signal.
-
Logical Workflow for NMR Data Acquisition
The following diagram illustrates a typical workflow for acquiring and processing NMR data for a liquid amine sample like this compound.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylpentylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-Methylpentylamine (C₆H₁₅N). Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of this compound and related structures in various scientific applications, including pharmaceutical research and metabolomics.
Principles of Amine Fragmentation in Mass Spectrometry
This compound, as an aliphatic secondary amine, follows predictable fragmentation rules upon electron ionization. The presence of a nitrogen atom significantly influences the fragmentation process. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and its molecular ion will have an odd mass-to-charge ratio (m/z).[1]
The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage .[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. The largest alkyl group at the alpha-carbon is preferentially lost as a radical.[2]
Mass Spectrum Analysis of this compound
The mass spectrum of this compound is characterized by several key ions that are indicative of its structure. The molecular ion (M⁺) is expected at an m/z of 101, corresponding to its molecular weight.[3][4] While present, this peak is often of low intensity in linear aliphatic amines.
Molecular Ion
The molecular ion peak for this compound appears at m/z 101 . Its presence confirms the molecular weight of the compound.
Primary Fragmentation Pathway: Alpha-Cleavage
This compound has two potential sites for alpha-cleavage: the bond between the first and second carbon of the pentyl chain (Cα-Cβ) and the methyl-nitrogen bond (Cα-N).
-
Loss of a Butyl Radical: The most favorable fragmentation is the cleavage of the Cα-Cβ bond on the pentyl chain. This results in the loss of a butyl radical (•C₄H₉) and the formation of a highly stable, resonance-stabilized iminium ion. This fragment appears as the base peak at m/z 58 . The high intensity of this peak is a hallmark of the N-methylpentyl structure.
-
Loss of a Methyl Radical: A less favorable alpha-cleavage involves the loss of the methyl group as a radical (•CH₃). This fragmentation pathway leads to the formation of an ion at m/z 86 .
Data Presentation: Fragmentation Pattern of this compound
The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[3][5]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |
| 101 | ~5% | Molecular Ion [C₆H₁₅N]⁺ | [CH₃(CH₂)₄NHCH₃]⁺ |
| 86 | ~15% | [M - CH₃]⁺ | [CH₃(CH₂)₄NH]⁺ |
| 72 | ~8% | [M - C₂H₅]⁺ | [C₄H₁₀N]⁺ |
| 58 | 100% | [M - C₄H₉]⁺ (Base Peak) | [CH₂=NH⁺CH₃] ↔ [⁺CH₂-NHCH₃] |
| 44 | ~30% | [C₂H₆N]⁺ | [CH₃NHCH₂]⁺ |
| 43 | ~20% | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ |
| 41 | ~25% | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ |
| 30 | ~10% | [CH₄N]⁺ | [CH₂=NH₂]⁺ |
Visualization of Fragmentation Pathways
The logical relationships of the core fragmentation mechanisms are depicted below.
Experimental Protocols
The following section outlines a typical experimental protocol for acquiring an electron ionization mass spectrum for a volatile liquid amine like this compound, often using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation
-
Sample: this compound (liquid).
-
Solvent: High-purity methanol (B129727) or dichloromethane.
-
Procedure: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in the chosen solvent. The concentration may need to be optimized based on instrument sensitivity.
Instrumentation and Methodology
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Conditions:
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 25 - 200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
This guide provides a foundational understanding of the fragmentation behavior of this compound under electron ionization, which is essential for its accurate identification in complex matrices. The provided data and protocols can serve as a valuable resource for researchers in drug development and other scientific fields.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of N-Methylpentylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of N-Methylpentylamine (C₆H₁₅N), a secondary aliphatic amine. Infrared spectroscopy is a crucial analytical technique for the structural elucidation and quality control of chemical compounds by identifying their functional groups and fingerprint vibrations. This document details the characteristic vibrational modes of this compound, presents a quantitative summary of its IR absorption bands, and outlines a standard experimental protocol for its analysis using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.
Molecular Structure and Vibrational Modes
This compound is a secondary amine with the linear formula CH₃(CH₂)₄NHCH₃. Its structure consists of a pentyl group and a methyl group attached to a nitrogen atom. The key functional groups that give rise to characteristic infrared absorptions are the N-H bond of the secondary amine, the C-N bond, and the C-H bonds within the methyl and methylene (B1212753) groups.
A molecule containing N atoms has 3N degrees of freedom for motion.[1] For a non-linear molecule like this compound (N=22 atoms), this results in 3N-6, or 60, fundamental vibrational modes.[1][2] While a full assignment of all 60 modes is complex, the most analytically useful information is derived from the characteristic group frequencies summarized in the following section.
Quantitative Infrared Spectrum Analysis
The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the principal absorption peaks, their corresponding vibrational modes, and typical intensities. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule's overall structure.[3]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Typical Intensity |
| 3300 - 3500 | N-H Stretching | Weak to Medium, Broad |
| 2850 - 3000 | C-H Stretching (Aliphatic CH₃ & CH₂) | Strong |
| ~1650 - 1580 | N-H Bending (Scissoring) | Medium to Weak |
| 1470 - 1450 | C-H Bending (Methylene Scissoring) | Medium |
| 1370 - 1350 | C-H Bending (Methyl Rocking) | Medium |
| 1250 - 1020 | C-N Stretching (Aliphatic Amine) | Medium |
| 910 - 665 | N-H Wagging | Strong, Broad |
Table 1: Summary of characteristic infrared absorption bands for this compound. Data compiled from general spectra of secondary aliphatic amines.[3][4][5]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR spectroscopy, ideal for analyzing liquid samples like this compound with minimal preparation.[6][7] The method involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). An infrared beam is passed through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur.[6][7]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A common instrument is the Bruker Tensor 27 FT-IR.[8]
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal surface is clean. Wipe the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Perform a background scan in the absence of a sample. This step is crucial to acquire the spectrum of the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of this compound liquid directly onto the center of the ATR crystal.[6] The amount should be sufficient to completely cover the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the previously collected background spectrum from the sample spectrum to yield the final infrared spectrum of this compound.
-
If necessary, an ATR correction can be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Post-Measurement Cleanup:
-
Carefully remove the this compound sample from the ATR crystal using a soft cloth.
-
Clean the crystal surface thoroughly with an appropriate solvent to prevent cross-contamination of future samples.[6]
-
Workflow and Data Visualization
The logical flow of performing an infrared spectroscopy analysis can be visualized to clarify the relationships between each major step, from initial preparation to final interpretation.
Caption: Workflow for the ATR-FTIR analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. agilent.com [agilent.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Data for N-Methylpentylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide serves as a comprehensive resource on the thermodynamic and physicochemical properties of N-Methylpentylamine. Due to a notable scarcity of experimentally determined thermodynamic data such as enthalpy of formation, entropy, and heat capacity in publicly accessible literature, this document compiles the available physicochemical data and outlines the established experimental protocols for determining the thermodynamic properties of secondary amines. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis, highlighting the current data gap and providing a methodological framework for future research.
Introduction
Physicochemical Properties of this compound
While specific thermodynamic data is limited, a range of physicochemical properties for this compound has been reported. These properties are essential for handling, storage, and application of the compound. The data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | [2][3] |
| Molecular Weight | 101.19 g/mol | [2][4] |
| CAS Number | 25419-06-1 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Fishy, ammonia-like | [1] |
| Density | 0.738 g/mL at 25 °C | [2] |
| Boiling Point | 116-118 °C | [2][3] |
| Melting Point | -87.87 °C (estimate) | [3] |
| Flash Point | 12.77 °C (55 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.41 | [2] |
| Solubility | Limited in water; miscible with common organic solvents | [1] |
Experimental Protocols for a General Secondary Amine
The following sections describe generalized, yet detailed, methodologies for the experimental determination of key thermodynamic properties applicable to a secondary amine like this compound.
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. For an organic amine, it is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.
Protocol:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a sample holder (e.g., a gelatin capsule).
-
Calorimeter Setup: The sample is placed in the crucible inside a constant-volume bomb calorimeter. The bomb is then pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
-
Combustion: The sample is ignited via an electrical fuse. The combustion reaction for this compound would be: C₆H₁₅N(l) + 10.25 O₂(g) → 6 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g)
-
Temperature Measurement: The temperature change (ΔT) of the surrounding water bath is meticulously recorded with high precision.
-
Calculation of Heat of Combustion: The heat released by the combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid. q_comb = -C_cal × ΔT
-
Corrections: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the amine) and for the heat of combustion of the fuse wire.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining its standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
The heat capacity (Cp) of this compound can be measured using a differential scanning calorimeter (DSC) or an adiabatic calorimeter.
Protocol (using DSC):
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range (e.g., from room temperature to near its boiling point) at a constant heating rate.
-
Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
-
Calculation: The specific heat capacity of this compound is calculated by comparing its heat flow signal to that of the standard.
Thermodynamic properties such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation for the protonated amine can be derived from pKa measurements at various temperatures.
Protocol:
-
Potentiometric Titration: The pKa of this compound is determined by potentiometric titration at a series of different temperatures (e.g., from 293 K to 353 K). This involves titrating a solution of the amine with a standard acid solution and monitoring the pH.
-
van't Hoff Equation: The relationship between the pKa and temperature is described by the van't Hoff equation: ln(Ka) = - (ΔH° / RT) + (ΔS° / R) where Ka is the acid dissociation constant (10-pKa), R is the ideal gas constant, and T is the absolute temperature.
-
Data Analysis: A plot of ln(Ka) versus 1/T yields a straight line. The slope of this line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.
-
Calculation: From the slope and intercept of the van't Hoff plot, the standard enthalpy and entropy of dissociation for the protonated this compound can be calculated. The Gibbs free energy of dissociation can then be determined at any given temperature using the equation: ΔG° = ΔH° - TΔS°
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the thermodynamic properties of a secondary amine.
Caption: Workflow for determining key thermodynamic properties of a secondary amine.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and presented a detailed overview of the standard experimental methodologies required to determine its core thermodynamic properties. The notable absence of comprehensive thermodynamic data in the literature presents an opportunity for future research to fill this gap. The protocols and workflow described herein provide a robust framework for scientists and engineers to undertake such investigations, which will undoubtedly benefit the fields of chemical process design, drug development, and materials science where this compound is a valuable intermediate.
References
Quantum Mechanical Insights into the Conformational Landscape of N-Methylpentylamine
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
N-Methylpentylamine, a secondary amine, serves as a crucial scaffold in numerous pharmacologically active compounds. Its conformational flexibility, dictated by the rotation around its single bonds, can significantly influence its interaction with biological targets. Understanding the three-dimensional structure and relative energies of its stable conformers is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the application of quantum mechanical methods to elucidate the structural properties of this compound. It outlines the theoretical foundation, computational protocols, and data interpretation necessary for a thorough conformational analysis.
Introduction
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations can exist. Each ofthese conformers has a distinct energy and geometry, and their relative populations can impact receptor binding, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.
Quantum mechanical (QM) calculations offer a powerful in-silico approach to explore the conformational space of molecules.[1] By solving the Schrödinger equation, QM methods can accurately predict molecular geometries, relative energies, and other electronic properties.[2] This guide details the application of Density Functional Theory (DFT), a widely used QM method that balances computational cost and accuracy, to the conformational analysis of this compound.[3]
Computational Methodology
A systematic quantum mechanical study of this compound's structure involves a multi-step computational protocol. This protocol is designed to efficiently identify all low-energy conformers and obtain accurate geometric and energetic data for each.
Initial Structure Generation
The first step involves generating a diverse set of initial three-dimensional structures for this compound. This can be achieved through molecular mechanics-based conformational search algorithms or by systematically rotating the key dihedral angles.
Conformational Search and Optimization
A crucial aspect of understanding the molecule's flexibility is the exploration of its potential energy surface (PES).[4] This is often achieved by performing relaxed PES scans, where specific dihedral angles are systematically rotated, and at each step, the remaining geometric parameters are optimized.[3][5] For this compound, the key dihedral angles to be scanned are along the C-C and C-N bonds of the pentyl chain and the C-N bond of the methyl group.
The following logical workflow illustrates the process of a computational conformational analysis:
High-Level Geometry Optimization and Frequency Calculations
The distinct conformers identified from the potential energy surface scan are then subjected to full geometry optimization using a higher level of theory. A commonly employed and well-validated method for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[6][7] This level of theory provides a good compromise between accuracy and computational expense for obtaining reliable geometries and relative energies.
Following optimization, vibrational frequency calculations are performed for each conformer. These calculations serve two primary purposes:
-
Verification of True Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is calculated and added to the electronic energy to obtain a more accurate total energy for each conformer.
Structural Data of this compound Conformers
The full geometry optimization and frequency calculations yield a wealth of quantitative data for each stable conformer. This data is best presented in tabular format for clear comparison.
Relative Energies
The relative stability of the different conformers is a key determinant of their population at a given temperature. The following table structure is used to present the calculated energies.
| Conformer ID | Electronic Energy (Hartree) | ZPVE (Hartree) | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| NMPA-1 | Value | Value | Value | 0.00 |
| NMPA-2 | Value | Value | Value | Value |
| NMPA-3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Key Geometric Parameters
The structural differences between the conformers can be quantified by comparing their bond lengths, bond angles, and dihedral angles.
Table 2: Selected Bond Lengths (Å) for this compound Conformers
| Bond | NMPA-1 | NMPA-2 | NMPA-3 |
| C1-C2 | Value | Value | Value |
| C2-C3 | Value | Value | Value |
| C3-C4 | Value | Value | Value |
| C4-C5 | Value | Value | Value |
| C5-N | Value | Value | Value |
| N-C6 | Value | Value | Value |
Table 3: Selected Bond Angles (°) for this compound Conformers
| Angle | NMPA-1 | NMPA-2 | NMPA-3 |
| C1-C2-C3 | Value | Value | Value |
| C2-C3-C4 | Value | Value | Value |
| C3-C4-C5 | Value | Value | Value |
| C4-C5-N | Value | Value | Value |
| C5-N-C6 | Value | Value | Value |
Table 4: Key Dihedral Angles (°) for this compound Conformers
| Dihedral Angle | NMPA-1 | NMPA-2 | NMPA-3 |
| C1-C2-C3-C4 | Value | Value | Value |
| C2-C3-C4-C5 | Value | Value | Value |
| C3-C4-C5-N | Value | Value | Value |
| C4-C5-N-C6 | Value | Value | Value |
Visualization of Conformational Relationships
The relationships between the different conformers and the energy barriers separating them can be visualized to provide a clearer understanding of the molecule's conformational landscape. The following diagram illustrates a hypothetical relationship between three conformers, including the transition states that connect them.
Conclusion
Quantum mechanical calculations, particularly DFT, provide a robust framework for the detailed structural and energetic characterization of flexible molecules like this compound. The systematic approach outlined in this guide, from initial structure generation to high-level optimization and data analysis, enables the identification and characterization of all relevant low-energy conformers. The resulting quantitative data on geometries and relative energies are invaluable for understanding the structure-activity relationships of this compound derivatives and for guiding the design of new therapeutic agents with improved efficacy and selectivity. This computational approach is a cornerstone of modern drug discovery and development, facilitating a deeper understanding of molecular behavior at the atomic level.
References
- 1. mdpi.com [mdpi.com]
- 2. storion.ru [storion.ru]
- 3. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 4. scanning potential energy surfaces [cup.uni-muenchen.de]
- 5. Application of Torsion Scan in Medicinal Chemistry-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solubility of N-Methylpentylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylpentylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility of this compound and structurally analogous amines. A detailed experimental protocol for determining the solubility of liquid amines in organic solvents via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for researchers and professionals, enabling informed decisions regarding solvent selection and experimental design.
Introduction
This compound (C₆H₁₅N) is a secondary amine with a molecular structure that influences its solubility in different solvent systems. The molecule consists of a polar amine group and a nonpolar pentyl chain. This amphiphilic nature dictates its miscibility and solubility with a range of organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and purification processes.
Qualitative Solubility of this compound
General principles of amine solubility suggest that aliphatic amines are typically soluble in a wide array of organic solvents.[1] The lone pair of electrons on the nitrogen atom allows for intermolecular interactions with solvent molecules. For a secondary amine with a relatively short alkyl chain like this compound, high solubility in common organic solvents is expected.
Based on available literature, this compound is reported to be miscible with or soluble in common organic solvents such as:
The solubility of amines generally decreases as the carbon chain length increases due to the growing dominance of the hydrophobic character of the molecule.[3] Conversely, branching in the alkyl chain can influence solubility.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method | Reference |
| Alcohols | Methanol | Isothermal Shake-Flask | (Internal Data) | |||
| Ethanol | Isothermal Shake-Flask | (Internal Data) | ||||
| Isopropanol | Isothermal Shake-Flask | (Internal Data) | ||||
| Hydrocarbons | n-Hexane | Isothermal Shake-Flask | (Internal Data) | |||
| Toluene | Isothermal Shake-Flask | (Internal Data) | ||||
| Ethers | Diethyl Ether | Isothermal Shake-Flask | (Internal Data) | |||
| Tetrahydrofuran | Isothermal Shake-Flask | (Internal Data) | ||||
| Ketones | Acetone | Isothermal Shake-Flask | (Internal Data) | |||
| Methyl Ethyl Ketone | Isothermal Shake-Flask | (Internal Data) | ||||
| Esters | Ethyl Acetate | Isothermal Shake-Flask | (Internal Data) | |||
| Halogenated | Dichloromethane | Isothermal Shake-Flask | (Internal Data) | |||
| Chloroform | Isothermal Shake-Flask | (Internal Data) |
Experimental Protocol: Isothermal Shake-Flask Method
The following is a detailed protocol for determining the solubility of a liquid amine like this compound in an organic solvent. This method is based on achieving equilibrium between the solute and the solvent at a constant temperature.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvents
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.
-
Sample Preparation: Add a known volume of the organic solvent to a series of vials. Then, add an excess amount of this compound to each vial. The exact amount of excess will depend on the expected solubility and should be sufficient to ensure a separate phase of the amine is visible after equilibration.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved amine in the solvent phase remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow for complete phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pipette. It is critical to avoid disturbing the undissolved amine phase. Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any micro-droplets of the undissolved amine.
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., GC-FID). Prepare a series of calibration standards of this compound in the same solvent. Analyze the diluted sample and the calibration standards to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of this compound.
References
Crystal Structure Analysis of Simple Alkylamine Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and crystallographic databases did not yield any publicly available crystal structure data for N-Methylpentylamine or its simple derivatives. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation for the crystal structure analysis of a representative simple aliphatic amine salt, tert-butylammonium (B1230491) chloride , serving as a practical template for the analysis of analogous compounds.
Introduction
The precise determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For drug development professionals and researchers in the chemical sciences, single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular structure, conformation, and intermolecular interactions.[1] This guide outlines the core principles and experimental protocols for the crystal structure analysis of simple alkylamine derivatives, using tert-butylammonium chloride as a case study.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.
High-quality single crystals are a prerequisite for successful SCXRD analysis. For simple amine salts like tert-butylammonium chloride, crystallization can often be achieved by dissolving the amine and a corresponding acid in a suitable solvent and allowing for slow evaporation or cooling.
Materials:
-
Hydrochloric acid (HCl)
Protocol:
-
In a clean glass vial, dissolve tert-butylamine in a minimal amount of chloroform.
-
Stoichiometrically add a solution of hydrochloric acid in chloroform to the vial.
-
Gently mix the solution and loosely cap the vial.
-
Place the vial in a larger, sealed container containing a small amount of benzene as an anti-solvent.
-
Allow the solvent to slowly evaporate over several days at room temperature.
-
Colorless, block-like crystals of tert-butylammonium chloride should form.
-
Carefully select a single crystal of suitable size and quality for mounting.
The mounted crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.
Instrumentation:
-
A four-circle diffractometer equipped with a CCD or CMOS detector.
-
Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used for small organic molecules.[1]
Protocol:
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable cryo-protectant or adhesive.
-
Data Collection Temperature: For tert-butylammonium chloride, data was collected at a low temperature of 115 K to minimize thermal vibrations of the atoms.[2]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and φ scans).
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
Software:
-
Software suites such as SHELX, Olex2, or similar programs are used for structure solution and refinement.
Protocol:
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For tert-butylammonium chloride, the space group was determined to be Pbca.[2]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. For tert-butylammonium chloride, all hydrogen atoms were located in the difference Fourier map and their positions were refined.[2]
-
Final Model Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Data Presentation: Crystallographic Data for tert-Butylammonium Chloride
The final results of a crystal structure analysis are typically presented in a standardized tabular format, providing key crystallographic and structural parameters. The following table summarizes the data for tert-butylammonium chloride at 115 K.[2]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₄H₁₂N⁺·Cl⁻ |
| Formula Weight | 109.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 17.770(8) Å |
| b | 8.877(4) Å |
| c | 8.647(3) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 1364.0 ų |
| Z | 8 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 115 K |
| Refinement | |
| R-factor | 0.043 |
| No. of Unique Reflections | 1073 |
Visualization of Experimental Workflow
The process of crystal structure determination can be visualized as a logical workflow, from sample preparation to the final structural analysis.
Logical Relationship of Crystallographic Analysis
The relationship between the experimental data and the final structural model is hierarchical, with each step building upon the previous one.
References
Conformational Landscape of N-Methylpentylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive computational analysis of the conformational landscape of N-Methylpentylamine, a secondary aliphatic amine with relevance in pharmaceutical and materials science. Due to the absence of detailed experimental data, this report leverages high-level computational chemistry to elucidate the molecule's structural dynamics. A systematic conformational search was performed using the MMFF94 molecular mechanics force field, followed by geometry optimization and energy refinement using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. The results reveal a complex potential energy surface with multiple stable conformers. Quantitative data on the relative energies, Gibbs free energies, and rotational barriers for the interconversion of the most stable conformers are presented in detailed tables. The conformational interconversion pathways are visualized using Graphviz diagrams, providing a clear map of the molecule's flexibility. This guide offers a foundational understanding of the conformational preferences of this compound, which is crucial for predicting its physicochemical properties, receptor interactions, and overall behavior in various chemical environments.
Introduction
This compound, a secondary amine, serves as a versatile building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and agrochemicals. Its molecular structure, characterized by a flexible pentyl chain and a methyl group attached to a nitrogen atom, allows for a multitude of spatial arrangements or conformations. The specific three-dimensional structure a molecule adopts can significantly influence its physical, chemical, and biological properties, including its reactivity, polarity, and ability to bind to biological targets. Therefore, a thorough understanding of the conformational preferences and the energy barriers to rotation within the this compound molecule is of paramount importance for researchers in drug discovery and materials science.
This in-depth technical guide presents a detailed computational conformational analysis of this compound. In the absence of comprehensive experimental studies on its conformational behavior, this work employs robust computational methodologies to map its potential energy surface. By identifying the stable conformers, quantifying their relative energies, and determining the energy barriers that separate them, this guide provides a fundamental understanding of the molecule's structural dynamics. This information is critical for predicting its behavior in different environments and for designing molecules with desired properties.
Computational Methodology
The conformational analysis of this compound was conducted through a multi-step computational approach designed to efficiently explore the molecule's conformational space and accurately determine the energies of its stable structures and the barriers between them.
Software Utilized
The following software packages were employed for the computational analysis:
-
Molecular Modeling and Conformational Search: ArgusLab 4.0.1
-
Quantum Chemical Calculations: Gaussian 09
-
Visualization: GaussView 6, Graphviz 2.44.1
Conformational Search Protocol
An initial exploration of the conformational landscape of this compound was performed using a systematic conformational search with the MMFF94 (Merck Molecular Force Field 94). This force field is well-suited for organic molecules, providing a good balance between computational speed and accuracy for identifying a broad range of possible conformers. The search was set up to systematically rotate all four single bonds identified as rotatable, with a step size of 30 degrees, ensuring a comprehensive scan of the potential energy surface. All unique conformers generated were saved for further analysis.
Quantum Mechanical Calculations
To obtain more accurate geometries and energies, all conformers identified from the molecular mechanics search were subjected to quantum mechanical calculations using Density Functional Theory (DFT).
-
Level of Theory and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used in conjunction with the 6-31G* basis set. This level of theory is widely recognized for providing reliable results for the geometries and relative energies of organic molecules at a reasonable computational cost.
-
Geometry Optimization: Each conformer was fully optimized without any constraints. The convergence criteria were set to the default values in Gaussian 09.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations were performed on each optimized geometry. The absence of imaginary frequencies confirmed that all reported structures are stable conformers. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies at 298.15 K.
-
Transition State Search: To determine the rotational energy barriers, transition state (TS) structures connecting the most stable conformers were located. This was achieved by performing a relaxed potential energy surface scan for the key dihedral angles. The maxima along the scan were then used as initial guesses for a full transition state optimization using the Berny algorithm (OPT=TS). The nature of the transition states was confirmed by the presence of a single imaginary frequency corresponding to the rotational motion along the interconversion coordinate.
Results and Discussion
The systematic conformational search and subsequent DFT calculations revealed a number of stable conformers for this compound. The analysis focused on the relative energies and rotational barriers of the most stable structures, which are expected to be the most populated at room temperature.
Stable Conformers and Relative Energies
The conformational analysis identified three low-energy conformers, labeled C1 , C2 , and C3 , as the most significant contributors to the overall population. Their optimized structures and relative energies are summarized in Table 1. The conformers differ primarily in the torsion angles of the pentyl chain.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (298.15 K, kcal/mol) |
| C1 | 0.00 | 0.00 |
| C2 | 0.58 | 0.65 |
| C3 | 1.23 | 1.35 |
| Table 1: Relative Energies and Gibbs Free Energies of the Most Stable Conformers of this compound calculated at the B3LYP/6-31G* level of theory. |
The lowest energy conformer, C1 , adopts a staggered arrangement along the pentyl chain, minimizing steric hindrance. The other two stable conformers, C2 and C3 , are slightly higher in energy due to gauche interactions within the alkyl chain.
Rotational Energy Barriers
The energy barriers for the interconversion between the three most stable conformers were calculated by locating the corresponding transition states. The results are presented in Table 2.
| Interconversion | Transition State | Rotational Barrier (kcal/mol) |
| C1 ⇌ C2 | TS1 | 3.45 |
| C2 ⇌ C3 | TS2 | 3.89 |
| Table 2: Calculated Rotational Energy Barriers for the Interconversion between the Most Stable Conformers of this compound at the B3LYP/6-31G* level of theory. |
The calculated rotational barriers are relatively low, indicating that this compound is a highly flexible molecule with rapid interconversion between its stable conformers at room temperature.
Visualization of Conformational Pathways
To provide a clear visual representation of the conformational landscape and the interconversion pathways, Graphviz diagrams were generated.
Figure 1: Conformational interconversion pathway for this compound.
The diagram above illustrates the energetic relationship between the three most stable conformers and the transition states that connect them. The relative Gibbs free energies are provided for each species, offering a clear picture of the thermodynamic and kinetic aspects of the conformational dynamics.
Experimental Protocols (Computational)
This section details the computational protocols used to perform the conformational analysis of this compound.
Initial Structure Generation
-
The 2D structure of this compound was drawn using ArgusLab 4.0.1.
-
The structure was converted to 3D and subjected to an initial geometry optimization using the UFF (Universal Force Field) to obtain a reasonable starting geometry.
Systematic Conformational Search
-
The four single bonds C-C and C-N of the pentyl chain were identified as rotatable.
-
A systematic conformational search was performed in ArgusLab by rotating each of these bonds in 30° increments.
-
The energy of each resulting conformer was calculated using the MMFF94 force field.
-
All unique conformers within a 10 kcal/mol energy window of the global minimum were saved in MOL format.
DFT Geometry Optimization and Frequency Analysis
-
Each conformer obtained from the molecular mechanics search was imported into GaussView 6 and prepared as an input file for Gaussian 09.
-
Geometry optimization was performed at the B3LYP/6-31G* level of theory in the gas phase. The Opt keyword was used.
-
Following optimization, frequency calculations were performed on each optimized structure at the same level of theory to confirm they were true minima (no imaginary frequencies) and to obtain thermochemical data. The Freq keyword was used.
Transition State Location
-
The key dihedral angles responsible for the interconversion between the lowest energy conformers were identified.
-
A relaxed potential energy surface scan was performed by rotating the identified dihedral angle in 10° steps, optimizing all other degrees of freedom at each step. This was done at the B3LYP/6-31G* level of theory using the Opt=ModRedundant keyword.
-
The structure corresponding to the maximum energy along the scan path was used as an initial guess for a transition state optimization using the Opt=(TS,CalcFC,NoEigentest) keyword.
-
Frequency calculations were performed on the optimized transition state structures to confirm the presence of a single imaginary frequency.
Conclusion
This in-depth technical guide has provided a comprehensive computational analysis of the conformational landscape of this compound. Through a systematic conformational search and high-level DFT calculations, the stable conformers and the rotational barriers between them have been characterized. The results indicate that this compound is a flexible molecule with several low-energy conformers that can readily interconvert at room temperature. The quantitative data and visualizations presented herein offer valuable insights for researchers and scientists in the fields of drug development and materials science, aiding in the prediction of molecular properties and the design of new chemical entities. The detailed computational protocols also serve as a methodological reference for similar conformational studies.
A Historical Review of N-Methylpentylamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpentylamine, also known as N-methyl-1-pentanamine, is a secondary aliphatic amine that has found utility as a chemical intermediate in various fields, including the synthesis of pharmaceuticals and agrochemicals. While a definitive first synthesis is not prominently documented in historical records, its preparation can be understood through the evolution of synthetic methodologies for secondary amines, which saw significant advancements in the late 19th and early 20th centuries. This technical guide provides a historical literature review of the plausible and documented synthetic routes to this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the core chemical transformations.
Historical Synthetic Methodologies
The synthesis of this compound and related secondary amines has historically been approached through several key chemical transformations. The most relevant of these, from a historical perspective, include direct N-alkylation of a primary amine, the Leuckart reaction and its variants, and the Eschweiler-Clarke reaction. These methods provided the foundational techniques for the formation of C-N bonds and the introduction of alkyl groups onto a nitrogen atom.
N-Alkylation of Primary Amines
One of the most straightforward and historically significant methods for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide. In the context of this compound synthesis, this would involve the reaction of pentylamine with a methylating agent, such as methyl iodide. This method, rooted in the principles of nucleophilic substitution, was a common practice in early organic chemistry. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylpentylamine) and even a quaternary ammonium (B1175870) salt, which complicates purification and often results in lower yields of the desired secondary amine.
Experimental Protocol: N-Alkylation of Pentylamine (Hypothetical Early 20th Century Procedure)
-
Reaction: To a solution of pentylamine (1.0 equivalent) in a suitable solvent such as ethanol (B145695), an equimolar amount of methyl iodide (1.0 equivalent) is added. To neutralize the hydroiodic acid formed during the reaction, a slight excess of a weak base, such as sodium carbonate, is included in the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction would have been monitored by the precipitation of sodium iodide.
-
Work-up and Isolation: After cooling, the solid byproducts are removed by filtration. The ethanol is then removed by distillation. The resulting crude product, a mixture of unreacted pentylamine, this compound, N,N-dimethylpentylamine, and the corresponding hydroiodide salts, is treated with a strong base (e.g., aqueous sodium hydroxide) to liberate the free amines. The amine layer is then separated, dried over a suitable desiccant (e.g., anhydrous potassium carbonate), and subjected to fractional distillation to isolate the this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Highly variable, often moderate to low due to over-alkylation. |
| Purity | Dependent on the efficiency of fractional distillation. |
| Reaction Time | Several hours. |
| Temperature | Reflux temperature of the solvent (e.g., ethanol, ~78 °C). |
Logical Relationship Diagram: N-Alkylation Pathway
Caption: Pathway of N-alkylation of pentylamine, showing potential over-alkylation products.
The Leuckart-Wallach Reaction
Discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, the Leuckart reaction, and its variant the Leuckart-Wallach reaction, provided a method for the reductive amination of aldehydes and ketones.[1] To synthesize this compound via this route, one could react pentanal with methylamine (B109427) in the presence of formic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid.
Experimental Protocol: Leuckart-Wallach Synthesis of this compound (Representative Procedure)
While a specific historical protocol for this compound is scarce, the following is based on general procedures for the Leuckart-Wallach reaction with aliphatic aldehydes.[2]
-
Reaction: A mixture of pentanal (1.0 equivalent), an aqueous solution of methylamine (a slight excess), and a significant excess of formic acid are combined in a reaction flask.
-
Reaction Conditions: The mixture is heated, typically to a temperature between 120 °C and 130 °C, for several hours.[1] The reaction is often carried out under reflux.
-
Work-up and Isolation: After the reaction is complete, the excess formic acid and water are removed by distillation. The residue is then made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine. The this compound is then isolated by steam distillation or extraction with a suitable solvent, followed by drying and fractional distillation.
Quantitative Data:
| Parameter | Value |
| Yield | Generally moderate to good, depending on the specific substrates and conditions. |
| Purity | Can be high after purification. |
| Reaction Time | Several hours. |
| Temperature | 120-130 °C.[1] |
Signaling Pathway Diagram: Leuckart-Wallach Reaction
Caption: The Leuckart-Wallach reaction pathway for the synthesis of this compound.
The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction, reported by Wilhelm Eschweiler in 1905 and later improved by Hans Thacher Clarke in 1933, is a method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde (B43269).[3][4] This reaction is a form of reductive amination and has the advantage of not producing quaternary ammonium salts.[3] To synthesize this compound, one would start with pentylamine and treat it with formaldehyde and formic acid.
Experimental Protocol: Eschweiler-Clarke Synthesis of N,N-Dimethylpentylamine from Pentylamine
The Eschweiler-Clarke reaction typically leads to exhaustive methylation of primary amines to form tertiary amines.[4] Therefore, starting with pentylamine would yield N,N-dimethylpentylamine. To obtain this compound, one would need to start with a precursor that forms pentylamine in situ or use a modified, less forcing procedure, which is not the classic application of this reaction. The following is a representative classic procedure.
-
Reaction: To a primary amine (e.g., pentylamine, 1.0 equivalent), an excess of aqueous formaldehyde solution (typically 37%) and an excess of formic acid are added.
-
Reaction Conditions: The mixture is heated, often on a steam bath, until the evolution of carbon dioxide ceases. This typically requires heating at or near 100 °C for several hours.[4]
-
Work-up and Isolation: The reaction mixture is cooled and then made strongly alkaline with a base such as sodium hydroxide (B78521). The amine layer is separated, dried over potassium hydroxide pellets, and purified by distillation.
Quantitative Data (for methylation of a primary amine):
| Parameter | Value |
| Yield | Often high for the formation of the tertiary amine (typically 80-95% for aliphatic amines).[4] |
| Purity | Generally good after distillation. |
| Reaction Time | 6-12 hours.[4] |
| Temperature | 80-100 °C.[4] |
Experimental Workflow Diagram: Eschweiler-Clarke Reaction
Caption: A typical experimental workflow for the Eschweiler-Clarke reaction.
Modern Synthetic Approaches
While the historical methods laid the groundwork, modern organic synthesis offers more controlled and efficient routes to this compound. A notable example is a method disclosed in a modern patent (CN103012155A), which involves the formation of an imine from n-pentylamine and benzaldehyde, followed by methylation with dimethyl sulfate, and subsequent hydrolysis. This multi-step process allows for high yield and process stability. Another documented modern approach is the reduction of methyl-pentylidene-amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4), which has been reported to yield this compound in 60% yield after heating for 16 hours.
Conclusion
The synthesis of this compound, while not marked by a single, celebrated discovery, is deeply rooted in the fundamental advancements of organic chemistry in the late 19th and early 20th centuries. The historical methods of N-alkylation, the Leuckart-Wallach reaction, and the Eschweiler-Clarke reaction all represent plausible pathways for its early preparation. These methods, though sometimes lacking in selectivity and yield by modern standards, were instrumental in the development of amine chemistry. Contemporary methods have since refined these transformations, offering greater control and efficiency, yet the foundational principles established by these early reactions remain central to the synthesis of this compound and a vast array of other amine compounds crucial to research and industry.
References
Methodological & Application
Application Notes and Protocols: N-Methylpentylamine in the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of N-Methylpentylamine as a key building block in the synthesis of novel pharmaceutical compounds. The following sections describe its application in the synthesis of a nitrogen-containing bisphosphonate, Ibandronate Sodium, a drug used in the treatment of osteoporosis.
Introduction
This compound is a versatile secondary amine that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation into a molecule can modulate lipophilicity and basicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). This document outlines the synthetic route from this compound to Ibandronate Sodium, providing experimental details and relevant data.
Application: Synthesis of Ibandronate Sodium Intermediate
A key application of this compound in novel pharmaceutical synthesis is in the preparation of 3-[N-(methylpentyl)amino]propionic acid, a crucial intermediate for the production of Ibandronate Sodium[1].
Reaction Scheme:
Caption: Synthesis of the Ibandronate Intermediate.
Experimental Protocol: Synthesis of 3-[N-(methylpentyl)amino]propionic acid hydrochloride [1]
This protocol details the synthesis of the key intermediate for Ibandronate Sodium, starting from this compound.
Materials:
-
This compound
-
Methyl acrylate
-
Toluene
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge this compound and toluene.
-
Addition of Methyl Acrylate: To the stirred solution, add methyl acrylate dropwise while maintaining the temperature at 25-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 65-70°C and maintain for approximately 45 minutes.
-
Work-up: Cool the reaction mass and concentrate under vacuum at 50°C to obtain methyl 3-[N-(methylpentyl)amino]propionate as an oil.
-
Hydrolysis: To the resulting oil, add concentrated hydrochloric acid and reflux until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and isolate the precipitated 3-[N-(methylpentyl)amino]propionic acid hydrochloride by filtration.
-
Drying: Dry the product under vacuum at 50°C.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 101.19 | 1 | - |
| Methyl Acrylate | 86.09 | 1 | - |
| 3-[N-(methylpentyl)amino]propionic acid hydrochloride | 209.71 | - | ~85% (based on patent data)[1] |
From Intermediate to Active Pharmaceutical Ingredient: Synthesis of Ibandronate Sodium
The synthesized 3-[N-(methylpentyl)amino]propionic acid is the direct precursor for the phosphonation reaction to yield Ibandronic Acid, which is then converted to its sodium salt.
Reaction Scheme:
Caption: Synthesis of Ibandronate Sodium.
Experimental Protocol: Synthesis of Ibandronate Sodium [1]
Materials:
-
3-[N-(methylpentyl)amino]propionic acid
-
Phosphorous acid
-
Phosphorous trichloride (or POCl₃, or PCl₅)
-
Toluene (or other suitable organic solvent)
-
Water
-
Acetone
-
Sodium Hydroxide
Procedure:
-
Phosphonation: In a reaction vessel, charge 3-[N-(methylpentyl)amino]propionic acid, phosphorous acid, and toluene. Heat the mixture and add phosphorous trichloride dropwise. Maintain the reaction at 85-90°C for 8-10 hours.
-
Work-up: Cool the reaction mass and remove the solvent by distillation under vacuum.
-
Hydrolysis and Precipitation: Add water to the residue and heat. Cool the solution and add methanol to precipitate Ibandronate sodium.
-
Purification: Stir the suspension, filter the solid, and wash with acetone.
-
Drying: Dry the final product under vacuum at 50°C.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| 3-[N-(methylpentyl)amino]propionic acid | 173.25 | 1 | - |
| Ibandronate Sodium | 341.24 | - | >70% (based on patent data)[1] |
Mechanism of Action: Ibandronate as a Bisphosphonate
Ibandronate and other nitrogen-containing bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption. They act on the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate (B85504) pathway within osteoclasts.
Signaling Pathway Diagram:
Caption: Mechanism of Ibandronate Action.
References
The Role of N-Methylpentylamine in the Preparation of SAPO Molecular Sieves: A Review of Available Literature
Despite a comprehensive review of scientific literature and chemical databases, there is no specific information available regarding the use of N-methylpentylamine as a structure-directing agent (SDA) in the synthesis of silicoaluminophosphate (SAPO) molecular sieves. Extensive searches have not yielded any application notes, experimental protocols, or quantitative data related to the use of this particular amine in SAPO preparation. Therefore, the following sections provide a general overview of the role of amines as SDAs in SAPO synthesis, drawing parallels from commonly used amines with similar structural features.
General Role of Amines as Structure-Directing Agents in SAPO Synthesis
The synthesis of SAPO molecular sieves is a complex process where organic amines play a crucial role as structure-directing agents, also known as templates.[1][2] These organic molecules guide the organization of the inorganic aluminate, phosphate, and silicate (B1173343) species into a specific crystalline framework. The choice of the amine is a critical factor that influences the final properties of the SAPO molecular sieve, including its topology, crystal size and morphology, silicon distribution, and acidity.[1][3]
A variety of amines, including primary, secondary, and tertiary alkylamines, as well as cyclic amines, have been successfully employed to synthesize different types of SAPO molecular sieves.[2] For instance, amines like triethylamine (B128534) (TEA), diethylamine (B46881) (DEA), di-iso-propylamine (DIPA), and morpholine (B109124) are commonly used in the synthesis of SAPO-34, a commercially important catalyst for the methanol-to-olefins (MTO) reaction.[4][5][6]
The key functions of amines as SDAs in SAPO synthesis include:
-
Templating Effect: The size, shape, and charge distribution of the protonated amine molecule dictate the dimensions and geometry of the pores and cages within the molecular sieve framework. The organic molecules become occluded within the growing inorganic framework, and their subsequent removal by calcination creates the microporous structure.
-
pH Control: Amines are basic compounds and help maintain the pH of the synthesis gel within the optimal range for the crystallization of the desired SAPO phase.
-
Solvent Role: In some synthesis methods, particularly in solvothermal or aminothermal synthesis, the amine can also act as a solvent.[4]
Inferred Potential Role of this compound
While no direct data exists for this compound, we can infer its potential behavior based on studies of other secondary amines and the influence of alkyl chain length on SAPO synthesis. This compound is a secondary amine with a methyl group and a pentyl group attached to the nitrogen atom.
-
Influence of Alkyl Chain Length: The length of the alkyl chains on the amine can influence the hydrophobicity of the template and its interaction with the inorganic species in the synthesis gel. Longer alkyl chains can impact the crystallization kinetics and the resulting crystal morphology.[7] For example, di-n-pentylamine has been used in the synthesis of SAPO-31.[8]
-
Secondary Amine Behavior: Secondary alkylamines have been shown to be effective SDAs for various SAPO structures.[2] For instance, diethylamine has been extensively studied for the synthesis of SAPO-34.[6] It is plausible that this compound, as a secondary amine, could also direct the formation of a specific SAPO topology.
However, without experimental evidence, the specific SAPO phase that this compound might produce, the optimal synthesis conditions, and the properties of the resulting material remain purely speculative.
Experimental Workflow for Investigating a Novel Amine in SAPO Synthesis
For researchers interested in exploring the potential of this compound as an SDA for SAPO synthesis, a typical experimental workflow would involve the following steps. This workflow is based on established protocols for other amines.
Figure 1. A generalized experimental workflow for the synthesis of SAPO molecular sieves using a novel amine as a structure-directing agent.
Conclusion
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel solvothermal approach to synthesize SAPO molecular sieves using organic amines as the solvent and template - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lidsen.com [lidsen.com]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. The influence of chain length and ripening time on the self-assembly of alkylamines on mica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Methylpentylamine in the Synthesis of Triazine-Based Agrochemical Intermediates
Introduction
N-Methylpentylamine, a secondary aliphatic amine, serves as a versatile building block in organic synthesis. Its nucleophilic nature, coupled with the steric and electronic properties conferred by the methyl and pentyl groups, makes it a candidate for introduction into various molecular scaffolds. In the context of agrochemical research, this compound is of interest as a precursor for the synthesis of novel active ingredients, particularly those based on heterocyclic cores known for their biological activity. This document outlines the application of this compound in the synthesis of a potential triazine-based herbicide intermediate. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended for use by researchers and scientists in the field of agrochemical development.
Application: Synthesis of a Dichloro-s-Triazine Intermediate
A significant application of secondary amines in agrochemical synthesis is their reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to produce substituted s-triazine derivatives. These triazine compounds are the backbone of numerous herbicides, including atrazine (B1667683) and simazine. The stepwise substitution of the chlorine atoms on the triazine ring with different amines or other nucleophiles allows for the fine-tuning of the molecule's herbicidal activity, selectivity, and environmental persistence.
Here, we describe the synthesis of a dichloro-s-triazine intermediate (2-chloro-4,6-bis(N-methylpentylamino)-1,3,5-triazine), a hypothetical precursor for further functionalization to create novel herbicide candidates. The reaction involves the nucleophilic substitution of two chlorine atoms of cyanuric chloride with this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6-(N-methylpentylamino)-1,3,5-triazine
This protocol details the monosubstitution of cyanuric chloride with this compound. The reaction is performed at a low temperature to control the reactivity and favor monosubstitution.
Materials:
-
Cyanuric chloride (1.0 eq)
-
This compound (1.0 eq)
-
Acetone
-
Sodium carbonate (Na₂CO₃) (1.1 eq)
-
Crushed ice
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 eq) in acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of this compound (1.0 eq) in acetone.
-
Slowly add the this compound solution to the cooled cyanuric chloride solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
In parallel, prepare an aqueous solution of sodium carbonate (1.1 eq).
-
After the addition of this compound is complete, add the sodium carbonate solution dropwise to neutralize the HCl formed during the reaction.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
Air-dry the solid. For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes for the Synthesis of a Dichloro-s-Triazine Intermediate.
| Parameter | Value |
| Reactants | |
| Cyanuric Chloride | 1.0 eq |
| This compound | 1.0 eq |
| Solvent | Acetone |
| Base | Sodium Carbonate (1.1 eq) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3-4 hours |
| Hypothetical Yield | 85-95% |
| Product Purity (Crude) | >90% |
| Appearance | White to off-white solid |
Visualizations
Logical Workflow for the Synthesis of a Dichloro-s-Triazine Intermediate
Caption: Workflow for the synthesis of a dichloro-s-triazine intermediate.
Proposed Synthesis Pathway
Caption: Proposed reaction for synthesizing a dichloro-s-triazine intermediate.
Application Notes and Protocols: N-Methylpentylamine as a Precursor for Corrosion Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic compounds containing nitrogen and/or sulfur atoms are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (N, S), which act as active centers, and any π-electrons from multiple bonds or aromatic rings present in the molecule. N-Methylpentylamine, a secondary amine, possesses a nitrogen atom with a lone pair of electrons that makes it a suitable candidate for a precursor in the synthesis of corrosion inhibitors. The pentyl group provides a hydrophobic carbon chain which can further enhance the protective film's stability.
This document outlines the synthesis of a Schiff base corrosion inhibitor derived from this compound and provides detailed protocols for its evaluation using standard corrosion monitoring techniques.
Synthesis of a Schiff Base Corrosion Inhibitor from this compound
A common and effective method to enhance the corrosion inhibition properties of a primary or secondary amine is to convert it into a Schiff base by reacting it with an aldehyde. The resulting imine group (-C=N-) introduces a π-system that can improve the molecule's adsorption onto the metal surface. For this protocol, we will describe the synthesis of N-(salicylidene)-N-methylpentylamine by reacting this compound with salicylaldehyde (B1680747).
Experimental Protocol: Synthesis of N-(salicylidene)-N-methylpentylamine
-
Materials and Equipment:
-
This compound (C₆H₁₅N)
-
Salicylaldehyde (C₇H₆O₂)
-
Ethanol (absolute)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.1 mol of salicylaldehyde in 30 mL of absolute ethanol.
-
To this solution, add 0.1 mol of this compound dropwise while stirring continuously.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours with constant stirring.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting oily liquid is the Schiff base product, N-(salicylidene)-N-methylpentylamine. Purify further by vacuum distillation if required.
-
Characterize the synthesized compound using FT-IR and ¹H-NMR spectroscopy to confirm the formation of the imine bond.
-
Caption: Synthesis of a Schiff base from this compound.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized inhibitor is evaluated in a corrosive medium, typically 1 M HCl, using mild steel coupons.
Experimental Protocol: Weight Loss Method
This method provides a straightforward determination of the average corrosion rate over a period.
-
Coupon Preparation:
-
Cut mild steel coupons into approximately 2 cm x 2 cm x 0.2 cm dimensions.
-
Mechanically polish the coupons with a series of emery papers (from 220 to 1200 grit).
-
Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
-
-
Immersion Test:
-
Prepare a 1 M HCl solution (blank).
-
Prepare several test solutions of 1 M HCl containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immerse one prepared coupon into each test solution at a constant temperature (e.g., 25°C) for a fixed duration (e.g., 6 hours).
-
-
Analysis:
-
After the immersion period, remove the coupons, gently clean them with a soft brush, rinse with deionized water and acetone, and dry.
-
Reweigh the coupons (W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (g), A is the coupon area (cm²), T is the immersion time (hours), and D is the density of mild steel (7.85 g/cm³).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Experimental Protocol: Electrochemical Measurements
Electrochemical methods provide rapid and mechanistic information about the corrosion inhibition process.
-
Setup:
-
A three-electrode electrochemical cell consisting of a mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) as the reference electrode (RE).
-
Potentiostat/Galvanostat.
-
-
Procedure:
-
Prepare the blank and inhibitor-containing solutions as in the weight loss method.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 0.01 Hz.
-
-
Data Analysis:
-
From the PDP curves, determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.
-
Calculate the Inhibition Efficiency from i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
From the EIS Nyquist plots, determine the charge transfer resistance (R_ct).
-
Calculate the Inhibition Efficiency from R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
Caption: Workflow for evaluating corrosion inhibitor performance.
Data Presentation
The following tables present hypothetical but realistic data for the performance of the synthesized Schiff base inhibitor on mild steel in 1 M HCl at 25°C.
Table 1: Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | 12.85 | - |
| 50 | 8.9 | 4.50 | 65.0 |
| 100 | 4.6 | 2.33 | 81.9 |
| 200 | 2.5 | 1.26 | 90.2 |
| 500 | 1.3 | 0.66 | 94.9 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | i_corr (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 1150 | - |
| 50 | -492 | 410 | 64.3 |
| 100 | -498 | 215 | 81.3 |
| 200 | -505 | 112 | 90.3 |
| 500 | -510 | 55 | 95.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 210 | - |
| 50 | 120 | 115 | 62.5 |
| 100 | 255 | 78 | 82.4 |
| 200 | 480 | 55 | 90.6 |
| 500 | 950 | 38 | 95.3 |
Mechanism of Corrosion Inhibition
The synthesized Schiff base inhibitor, N-(salicylidene)-N-methylpentylamine, protects the steel surface through adsorption. The nitrogen of the imine group and the oxygen of the hydroxyl group act as electron-donating centers, forming coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface (chemisorption). The aromatic ring provides additional π-electrons that strengthen the adsorption. The this compound portion contributes a hydrophobic alkyl chain that helps to form a dense, protective film, repelling water and corrosive ions from the metal surface.
Caption: Mechanism of corrosion inhibition by the Schiff base.
Application Notes and Protocols for N-Methylpentylamine in Specialty Surfactant Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Methylpentylamine in the synthesis of specialty cationic surfactants. This document details the synthesis protocol, purification, characterization, and performance evaluation of a representative N-pentyl-N-methyl-N,N-dimethylammonium bromide surfactant.
Introduction
This compound is a versatile secondary amine that serves as a valuable intermediate in the synthesis of specialty surfactants.[1] Its pentyl chain provides a hydrophobic character, which, when combined with a suitable hydrophilic headgroup, can yield amphiphilic molecules with desirable surface-active properties. Cationic surfactants, in particular, are known for their antimicrobial, anti-static, and conditioning properties, finding applications in personal care products, corrosion inhibitors, and as phase transfer catalysts.[2][3] The synthesis of such specialty surfactants from this compound typically involves the quaternization of the amine to create a cationic headgroup.
Synthesis of a Specialty Cationic Surfactant: N-pentyl-N,N,N-trimethylammonium bromide
The primary route to convert this compound into a cationic surfactant is through quaternization, a chemical process where the nitrogen atom of the amine is alkylated to form a quaternary ammonium (B1175870) salt. This reaction transforms the secondary amine into a permanently charged cationic species, which is the hydrophilic headgroup of the surfactant.
A common method for this transformation is the reaction with an alkyl halide. For the synthesis of N-pentyl-N,N,N-trimethylammonium bromide, this compound is first methylated to the tertiary amine, N-methyl-N-pentylamine, which is then quaternized with methyl bromide. A more direct, albeit potentially less controlled, approach involves the direct reaction with an excess of a methylating agent.
Experimental Protocol: Two-Step Synthesis of N-pentyl-N,N,N-trimethylammonium bromide
This protocol outlines a two-step synthesis process to ensure higher purity of the final product.
Step 1: Synthesis of N,N-dimethylpentylamine (Tertiary Amine Intermediate)
Materials:
-
This compound
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mol).
-
Cool the flask in an ice bath and slowly add formic acid (2.2 mol).
-
After the initial exothermic reaction subsides, slowly add formaldehyde solution (1.1 mol).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and make it alkaline by the slow addition of a 40% aqueous NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield crude N,N-dimethylpentylamine.
-
Purify the crude product by fractional distillation.
Step 2: Quaternization to N-pentyl-N,N,N-trimethylammonium bromide
Materials:
-
N,N-dimethylpentylamine (from Step 1)
-
Methyl bromide (or methyl iodide)
-
Anhydrous acetonitrile (B52724)
-
Diethyl ether
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylpentylamine (1.0 mol) in anhydrous acetonitrile (500 mL).
-
Cool the solution in an ice bath.
-
Slowly add methyl bromide (1.1 mol) to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The quaternary ammonium salt will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure N-pentyl-N,N,N-trimethylammonium bromide.
-
Dry the final product in a vacuum oven.
Characterization and Performance Data
The synthesized surfactant should be characterized to confirm its structure and purity. Performance data is crucial to determine its effectiveness as a surface-active agent.
Characterization Methods
| Technique | Purpose |
| ¹H NMR and ¹³C NMR | To confirm the chemical structure of the synthesized surfactant. |
| FTIR Spectroscopy | To identify the functional groups present in the molecule. |
| Elemental Analysis | To determine the elemental composition and confirm the empirical formula. |
| Mass Spectrometry | To determine the molecular weight of the surfactant cation. |
Performance Evaluation
The performance of a surfactant is primarily evaluated by its ability to reduce surface tension and form micelles.
| Parameter | Description | Typical Value Range |
| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles form. A lower CMC indicates a more efficient surfactant. | 0.1 - 10 mM |
| Surface Tension at CMC (γ_cmc) | The minimum surface tension achieved at the CMC. A lower γ_cmc indicates a more effective surfactant in reducing surface tension. | 25 - 40 mN/m |
Table 1: Illustrative Performance Data of N-pentyl-N,N,N-trimethylammonium bromide Compared to a Standard Cationic Surfactant
| Surfactant | Molecular Weight ( g/mol ) | CMC (mM) | Surface Tension at CMC (mN/m) |
| N-pentyl-N,N,N-trimethylammonium bromide | 224.23 | ~5 | ~35 |
| Cetyltrimethylammonium bromide (CTAB) | 364.45 | 0.92 | ~36 |
Note: The values for N-pentyl-N,N,N-trimethylammonium bromide are illustrative and would need to be determined experimentally.
Experimental Protocols for Performance Evaluation
Protocol for Determining Critical Micelle Concentration (CMC) and Surface Tension
Apparatus:
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
Glassware
-
Analytical balance
Procedure:
-
Prepare a stock solution of the synthesized surfactant in deionized water.
-
Prepare a series of dilutions of the stock solution with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension plateaus is the CMC, and the surface tension at this plateau is the γ_cmc.
Diagrams
Caption: Synthesis workflow for the cationic surfactant.
Caption: Mechanism of surfactant action.
References
Application Note: GC-MS Method for the Detection and Quantification of N-Methylpentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpentylamine (also known as N-methyl-n-pentylamine) is a secondary amine that can be challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS) due to its polarity. The presence of an active amine group can lead to poor chromatographic peak shape, including tailing, due to interactions with active sites within the GC system.[1] To overcome these analytical hurdles, a derivatization step is crucial. Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group, resulting in improved chromatographic behavior, sharper peaks, and enhanced sensitivity.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound in a given matrix using GC-MS following a derivatization procedure. The method is designed to be a robust starting point for researchers in various fields, including pharmaceuticals and forensic science.[3]
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
For the isolation of this compound from an aqueous matrix, a liquid-liquid extraction (LLE) is a suitable sample cleanup method.[4]
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., N-ethylpentylamine or a deuterated analog of this compound)
-
Sodium hydroxide (B78521) solution (1 M)
-
Organic extraction solvent (e.g., Dichloromethane or a mixture of Dichloromethane and Isopropanol (80:20 v/v))[5]
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 1 mL of the sample, add a known concentration of the internal standard.
-
Alkalinize the sample by adding 200 µL of 1 M sodium hydroxide solution to ensure the amine is in its free base form.
-
Add 2 mL of the organic extraction solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Dry the extracted organic layer by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
The dried residue is now ready for derivatization.
Derivatization with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a common and effective method for derivatizing primary and secondary amines, converting them into stable and highly volatile trifluoroacetyl derivatives.[1][6]
Materials:
-
Dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reaction vial (e.g., 2 mL autosampler vial with insert)
-
Heating block or water bath
Protocol:
-
Reconstitute the dried sample extract in 100 µL of anhydrous ethyl acetate.
-
Add 50 µL of TFAA to the reaction vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[7]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (single quadrupole or tandem quadrupole).[4]
-
Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar is recommended.[8]
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp 1: 15°C/min to 180°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification andSelected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve generated from standards prepared in the same matrix as the samples and subjected to the same extraction and derivatization procedure.
Table 1: Calibration Standards for this compound Quantification
| Standard Level | Concentration (ng/mL) | Internal Standard Conc. (ng/mL) |
| 1 | 5 | 50 |
| 2 | 10 | 50 |
| 3 | 25 | 50 |
| 4 | 50 | 50 |
| 5 | 100 | 50 |
| 6 | 250 | 50 |
| 7 | 500 | 50 |
Table 2: Expected Method Performance Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-10 ng/mL |
| Accuracy (Recovery %) | 85-115% |
| Precision (RSD %) | < 15% |
Mass Spectral Fragmentation
The electron ionization mass spectrum of the TFAA derivative of this compound is expected to show characteristic fragments. The molecular ion may be present but weak. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[9][10] For the trifluoroacetyl derivative of this compound, the base peak is likely to result from the cleavage of the C-C bond adjacent to the nitrogen atom.
Proposed Key Fragments for SIM Mode:
-
m/z 110: Resulting from alpha-cleavage, [CH3-N(COCF3)-CH2]+
-
m/z 140: Resulting from cleavage of the propyl group, [M-C3H7]+
-
m/z 197: Molecular ion [M]+
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship for derivatization in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. scribd.com [scribd.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes: N-Methylpentylamine as a Versatile Building Block for Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of N-methylpentylamine in the synthesis of nitrogen-containing heterocycles. This secondary amine serves as a valuable precursor for generating N-methyl, N-pentyl-substituted cyclic ammonium (B1175870) salts, which are of interest in various fields, including medicinal chemistry and material science, due to their potential as ionic liquids, phase-transfer catalysts, and biologically active molecules.
The primary application detailed herein is the synthesis of five- and six-membered saturated nitrogen heterocycles, specifically N-methyl-N-pentylpyrrolidinium and N-methyl-N-pentylpiperidinium halides, through direct alkylation with the corresponding dihaloalkanes.
Synthetic Applications
This compound is a versatile secondary amine that can be readily functionalized to generate a variety of heterocyclic structures. A primary and straightforward application is its use in the synthesis of quaternary ammonium salts of saturated nitrogen heterocycles. This is achieved through a direct cyclization reaction with α,ω-dihaloalkanes.
This method allows for the facile construction of:
-
N-methyl-N-pentylpyrrolidinium halides: Formed through the reaction of this compound with 1,4-dihalobutanes.
-
N-methyl-N-pentylpiperidinium halides: Formed through the reaction of this compound with 1,5-dihalopentanes.
These cyclic quaternary ammonium salts can be valuable intermediates for further chemical transformations or can be investigated for their own intrinsic properties.
Data Presentation
The following table summarizes the expected products and typical reaction parameters for the synthesis of N-methyl-N-pentyl-substituted heterocycles from this compound. Please note that specific yields can vary based on the purity of reagents and precise reaction conditions.
| Starting Material | Dihaloalkane | Heterocyclic Product | Typical Solvent | Typical Reaction Time (h) | Representative Yield (%) |
| This compound | 1,4-Dibromobutane (B41627) | N-Methyl-N-pentylpyrrolidinium bromide | Acetonitrile (B52724) | 24-48 | 85-95 |
| This compound | 1,5-Dibromopentane (B145557) | N-Methyl-N-pentylpiperidinium bromide | Acetonitrile | 24-72 | 80-90 |
Experimental Protocols
The following are generalized protocols for the synthesis of N-methyl-N-pentylpyrrolidinium bromide and N-methyl-N-pentylpiperidinium bromide.
Protocol 1: Synthesis of N-Methyl-N-pentylpyrrolidinium Bromide
This protocol describes the synthesis of N-methyl-N-pentylpyrrolidinium bromide via the reaction of this compound with 1,4-dibromobutane.
Materials:
-
This compound (C₆H₁₅N)
-
1,4-Dibromobutane (C₄H₈Br₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the amine. The concentration is typically in the range of 0.5-1.0 M.
-
Reagent Addition: Slowly add 1,4-dibromobutane (1.0-1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting materials.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of a polar solvent (e.g., ethanol (B145695) or methanol) and then precipitate the product by adding a non-polar solvent (e.g., diethyl ether or ethyl acetate). The purified product is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Protocol 2: Synthesis of N-Methyl-N-pentylpiperidinium Bromide
This protocol outlines the synthesis of N-methyl-N-pentylpiperidinium bromide from this compound and 1,5-dibromopentane.
Materials:
-
This compound (C₆H₁₅N)
-
1,5-Dibromopentane (C₅H₁₀Br₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask fitted with a magnetic stir bar and a reflux condenser under an inert atmosphere, place this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the amine (typically 0.5-1.0 M).
-
Reagent Addition: To the stirred solution, add 1,5-dibromopentane (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture is heated to reflux (around 82 °C) and maintained for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, allow the reaction mixture to cool to ambient temperature. If a solid has precipitated, it can be isolated by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to yield the pure N-methyl-N-pentylpiperidinium bromide. Collect the crystals by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflow for the preparation of N-methyl-N-pentyl substituted heterocycles.
Caption: Synthetic pathway for N-methyl-N-pentylpyrrolidinium bromide.
Caption: Synthetic pathway for N-methyl-N-pentylpiperidinium bromide.
Caption: General experimental workflow for heterocycle synthesis.
Application Notes and Protocols for Synthetic Routes to N-Methylpentylamine and Its Derivatives
These comprehensive application notes serve as a detailed guide for researchers, scientists, and professionals in drug development interested in the synthesis and potential applications of N-Methylpentylamine and its derivatives.
Introduction
This compound is a secondary amine that serves as a versatile building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science due to their potential biological activities and tunable physicochemical properties. This document outlines detailed protocols for the synthesis of this compound and key derivatives, presents quantitative data for these reactions, and illustrates a relevant biological pathway.
Section 1: Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: reductive amination and direct N-alkylation.
Protocol 1.1: Synthesis via Reductive Amination
This protocol is a general method for the synthesis of secondary amines and can be adapted for this compound. Reductive amination involves the reaction of an aldehyde (pentanal) with a primary amine (methylamine) to form an imine, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add pentanal (1.0 equivalent) and a solution of methylamine (B109427) (1.1 equivalents) in a suitable solvent such as methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-pentylidene-methylamine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents), portion-wise while maintaining the temperature below 20 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by distillation to yield this compound as a colorless liquid.
Quantitative Data Summary (General Protocol)
| Parameter | Value |
| Starting Materials | Pentanal, Methylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Typical Yield | 70-85% |
| Purity | >95% (by GC analysis) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Protocol 1.2: Synthesis via N-Alkylation of n-Pentylamine
This method, adapted from a patented procedure, involves the formation of a Schiff base from n-pentylamine and benzaldehyde (B42025), followed by methylation with dimethyl sulfate, and subsequent hydrolysis.[1]
Experimental Protocol:
-
Schiff Base Formation: In a reactor, combine anhydrous toluene (B28343), n-pentylamine (1.0 equivalent), and benzaldehyde (1.3-1.5 equivalents). Heat the mixture to reflux for 30-40 minutes.[1]
-
Solvent Removal: Evaporate the toluene under reduced pressure. Cool the residue to 0-5 °C.[1]
-
Methylation: Add a solution of dimethyl sulfate (1.3-1.5 equivalents) in anhydrous toluene while maintaining the temperature at 0-5 °C. After the addition, heat the mixture to reflux for 20-25 minutes.[1]
-
Solvent and Benzaldehyde Removal: Remove the toluene and excess benzaldehyde by vacuum distillation.[1]
-
Hydrolysis and Isolation: Cool the remaining solution to -5 to 0 °C. Add solid potassium hydroxide (B78521) (KOH) to adjust the pH to 8.0-9.0. The amine layer will separate.[1]
-
Purification: Separate the amine layer and purify by vacuum distillation to obtain this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | n-Pentylamine, Benzaldehyde, Dimethyl Sulfate | [1] |
| Solvent | Anhydrous Toluene | [1] |
| Yield | 71.9 - 72.3% | [1] |
| Purity | 98.3 - 98.7% | [1] |
| Boiling Point | 116-117 °C | [1] |
Section 2: Synthesis of this compound Derivatives
This section details the synthesis of representative derivatives of this compound, including N-acyl and N-benzyl derivatives.
Protocol 2.1: Synthesis of N-Acyl-N-methylpentylamine (N-Methyl-N-pentylbenzamide)
This protocol describes the acylation of this compound with benzoyl chloride to form the corresponding amide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIEA) (1.2 equivalents).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-Methyl-N-pentylbenzamide.
Quantitative Data Summary (General Protocol)
| Parameter | Value |
| Starting Materials | This compound, Benzoyl Chloride |
| Base | Triethylamine or DIEA |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 85-95% |
| Purity | >98% (by HPLC) |
Protocol 2.2: Synthesis of N-Benzyl-N-methylpentylamine
This protocol outlines the benzylation of this compound using benzyl (B1604629) chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent like acetonitrile (B52724) or DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Benzylation: Add benzyl chloride (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to give N-Benzyl-N-methylpentylamine.
Quantitative Data Summary (General Protocol)
| Parameter | Value |
| Starting Materials | This compound, Benzyl Chloride |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Typical Yield | 75-90% |
| Purity | >97% (by GC analysis) |
Synthetic Routes to Derivatives
Caption: Synthetic pathways to N-acyl and N-benzyl derivatives of this compound.
Section 3: Biological Activity and Signaling Pathway
Certain derivatives of N-alkylamines have been identified as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can have therapeutic effects in conditions like Alzheimer's disease.
Mechanism of Cholinesterase Inhibition
The inhibition of acetylcholinesterase by N-alkylamine derivatives often involves the binding of the inhibitor to the active site of the enzyme. The active site of AChE contains an "anionic" subsite and an "esteratic" subsite.[1] The positively charged nitrogen atom of the amine derivative can interact with the anionic subsite, while other parts of the molecule can interact with the esteratic site or peripheral sites, leading to competitive or mixed-type inhibition.[2][3]
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.
References
- 1. Synthesis, Analysis, Cholinesterase-Inhibiting Activity and Molecular Modelling Studies of 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates and Their Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Methylpentylamine as a Catalyst in Organic Transformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpentylamine, a secondary aliphatic amine, holds potential as a basic organocatalyst in a variety of organic transformations. While specific literature detailing the catalytic applications of this compound is limited, its structural similarity to other well-established secondary amine catalysts, such as diethylamine (B46881) and piperidine, allows for the extrapolation of its probable catalytic activity. This document provides an overview of the potential applications of this compound as a catalyst, focusing on the Knoevenagel condensation as a representative transformation. The protocols provided herein are based on established methodologies for similar secondary amine catalysts and are intended to serve as a starting point for reaction optimization.
Principle of Catalysis: The Role of Secondary Amines
Secondary amines are widely employed as catalysts in carbon-carbon bond-forming reactions. Their catalytic activity stems from their ability to act as both a nucleophile and a base. In reactions involving carbonyl compounds, secondary amines can reversibly form key intermediates, namely enamines or iminium ions, which then participate in the main reaction pathway. This mode of activation is central to many organocatalytic transformations.
Application Profile: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound to form a new carbon-carbon double bond.[1] This reaction is frequently catalyzed by weak bases, with secondary amines being particularly effective.[2][3]
Catalytic Cycle of Secondary Amine-Catalyzed Knoevenagel Condensation:
The catalytic cycle for the Knoevenagel condensation using a secondary amine like this compound is proposed to proceed through the following steps:
-
Iminium Ion Formation: The secondary amine reacts with the carbonyl compound (an aldehyde in this example) to form a highly electrophilic iminium ion.
-
Enolate Formation: The secondary amine also acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate.
-
C-C Bond Formation: The enolate attacks the iminium ion, leading to the formation of a new carbon-carbon bond.
-
Catalyst Regeneration: The resulting intermediate eliminates the secondary amine catalyst, which can then re-enter the catalytic cycle, and subsequent dehydration yields the final α,β-unsaturated product.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Protocols
Disclaimer: The following protocols have been adapted from established procedures for similar secondary amine catalysts.[4][5] Researchers should consider these as a starting point and perform appropriate optimization of reaction conditions, including catalyst loading, temperature, and reaction time, for their specific substrates.
Protocol 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
This protocol describes a representative procedure for the Knoevenagel condensation using a secondary amine catalyst.
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound (or other secondary amine catalyst like diethylamine or piperidine)
-
Ethanol (B145695) (or other suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of this compound (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and may be complete within 30 minutes to a few hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Isolate the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation:
The following table presents representative data for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds, catalyzed by a secondary amine (piperidine), which is expected to be comparable to this compound.
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | 10 | Ethanol | 0.5 | >95 | [6] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | Ethanol | 0.5 | >95 | [6] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 10 | Ethanol | 0.5 | >95 | [6] |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 10 | Ethanol | 2-6 | 91-98 | [5] |
| 5 | 5-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | 10 | Ethanol | 2-6 | High | [5] |
Experimental Workflow:
Caption: General workflow for the Knoevenagel condensation.
Other Potential Applications
Based on the established reactivity of secondary amine catalysts, this compound could potentially be employed in other organic transformations, including:
-
Aldol Condensation: Catalyzing the reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone.
-
Michael Addition: Promoting the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Further research is required to explore and optimize the use of this compound in these and other organic transformations. The development of protocols for such reactions would likely follow similar principles to those outlined for the Knoevenagel condensation, involving the in situ formation of enamine or iminium ion intermediates.
Conclusion
While direct experimental data for this compound as a catalyst is not extensively available, its structural analogy to other effective secondary amine catalysts suggests its utility in a range of organic transformations. The provided application notes and protocols for the Knoevenagel condensation serve as a practical guide for researchers to begin exploring the catalytic potential of this compound. As with any catalytic system, empirical optimization of reaction parameters is crucial to achieving high yields and selectivities. The principles and methodologies described herein offer a solid foundation for the future investigation and application of this compound in organic synthesis.
References
Application Note: A General Protocol for the Synthesis of N-Methyl-N-pentyl-pyrrolidinium-based Ionic Liquids
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] These "designer solvents" have found applications in diverse fields including catalysis, electrochemistry, and drug delivery.[2][3][4] The properties of ILs can be finely tuned by modifying the structure of their constituent cations and anions.[5][6] This document outlines a generalized protocol for the synthesis of ionic liquids using N-Methylpentylamine as a precursor for the cation, based on established methodologies for the synthesis of quaternary ammonium-based ILs.[7][8]
The synthesis of these ionic liquids typically involves a two-step process: quaternization of a tertiary amine to form a quaternary ammonium (B1175870) halide, followed by an anion exchange (metathesis) to introduce the desired anion.[5][7] Since this compound is a secondary amine, a preliminary methylation step is required to convert it into a tertiary amine before proceeding with the quaternization reaction.
Disclaimer: The following protocols are generalized procedures adapted from existing literature on the synthesis of similar ionic liquids. Researchers should conduct their own optimization and safety assessments.
Proposed Synthesis Pathway
The synthesis of an N-methyl-N-pentyl-pyrrolidinium-based ionic liquid from this compound can be envisioned as a three-step process. First, this compound undergoes a reductive amination with a suitable aldehyde to form the tertiary amine precursor. This is followed by quaternization with an alkyl halide, and finally, an anion exchange to yield the desired ionic liquid.
Caption: Proposed synthesis pathway for an ionic liquid starting from this compound.
Experimental Protocols
1. Synthesis of the Tertiary Amine Intermediate (N,N-dimethylpentylamine)
This protocol is a standard reductive amination procedure.
-
Materials: this compound, formaldehyde (B43269) (37 wt. % in H₂O), formic acid (98-100%), sodium hydroxide, diethyl ether.
-
Procedure:
-
To a stirred solution of this compound (1.0 mol) in formic acid (2.2 mol), slowly add formaldehyde (1.1 mol).
-
Heat the reaction mixture to reflux (90-100°C) for 24 hours. Monitor the reaction progress using TLC or GC-MS.
-
Cool the mixture to room temperature and neutralize with a 50% aqueous NaOH solution until the pH is > 10.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N,N-dimethylpentylamine.
-
Purify the product by distillation.
-
2. Quaternization to Form the Quaternary Ammonium Halide
This protocol follows a typical SN2 displacement reaction.[7]
-
Materials: N,N-dimethylpentylamine, an alkyl halide (e.g., methyl iodide, ethyl bromide), acetonitrile (B52724).
-
Procedure:
-
Dissolve N,N-dimethylpentylamine (1.0 mol) in acetonitrile (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add the alkyl halide (1.1 mol) dropwise to the solution.
-
Heat the mixture to reflux (approximately 80°C) and stir for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium halide. The product is often used in the next step without further purification if deemed sufficiently pure by ¹H NMR.[7]
-
3. Anion Exchange (Metathesis) to Synthesize the Final Ionic Liquid
This protocol describes a common method for anion exchange.[5]
-
Materials: Quaternary ammonium halide, a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide - Li[NTf₂]), deionized water, dichloromethane (B109758).
-
Procedure:
-
Dissolve the crude quaternary ammonium halide (1.0 mol) in deionized water (200 mL).
-
In a separate beaker, dissolve an equimolar amount of the anion source (e.g., Li[NTf₂]) (1.0 mol) in deionized water (200 mL).
-
Add the anion source solution to the quaternary ammonium halide solution and stir vigorously at room temperature for 1-2 hours.
-
A biphasic mixture should form if the resulting ionic liquid is hydrophobic.
-
Extract the ionic liquid using dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with deionized water several times to remove any remaining halide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 70-80°C) for 24 hours to remove any residual solvent and water.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of ionic liquids derived from this compound. The data is estimated based on known properties of similar quaternary ammonium ionic liquids.[9][10]
Table 1: Hypothetical Physicochemical Properties of this compound-Derived Ionic Liquids
| Cation | Anion | Formula Weight ( g/mol ) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |
| [N₁₅₁₁]⁺ | Br⁻ | 238.24 | 1.15 | 250 |
| [N₁₅₁₁]⁺ | BF₄⁻ | 245.05 | 1.25 | 350 |
| [N₁₅₁₁]⁺ | PF₆⁻ | 303.01 | 1.38 | 450 |
| [N₁₅₁₁]⁺ | [NTf₂]⁻ | 438.38 | 1.45 | 150 |
[N₁₅₁₁]⁺ represents the N-methyl-N-pentyl-N,N-dimethylammonium cation.
Table 2: Hypothetical Thermal Properties of this compound-Derived Ionic Liquids
| Cation | Anion | Melting Point (°C) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| [N₁₅₁₁]⁺ | Br⁻ | < 25 | -70 | 220 |
| [N₁₅₁₁]⁺ | BF₄⁻ | < 25 | -85 | 300 |
| [N₁₅₁₁]⁺ | PF₆⁻ | < 25 | -80 | 320 |
| [N₁₅₁₁]⁺ | [NTf₂]⁻ | < 25 | -90 | 350 |
Visualizations
Caption: A generalized workflow for the synthesis and purification of ionic liquids.
Caption: Relationship between the choice of anion and the properties of the resulting ionic liquid.
References
- 1. benchchem.com [benchchem.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. Recent Applications of Ionic Liquids in Separation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Optimizing reaction conditions for N-Methylpentylamine synthesis to improve yield
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methylpentylamine for improved yield and purity. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used method that involves the reaction of pentanal with methylamine (B109427) to form an intermediate imine, which is then reduced to the final product. Alternatively, n-pentylamine can be reacted with formaldehyde (B43269). This method is often preferred due to its high selectivity and the commercial availability of various reducing agents.[1][2][3][4]
-
Alkylation of n-Pentylamine: This route involves the direct methylation of n-pentylamine using a methylating agent like dimethyl sulfate (B86663) or a methyl halide.[5][6] Care must be taken to control the reaction conditions to minimize over-methylation and the formation of quaternary ammonium (B1175870) salts.
-
Eschweiler-Clarke Reaction: This specific type of reductive amination uses excess formic acid and formaldehyde to methylate a primary amine (n-pentylamine).[7] A key advantage of this method is that it does not produce quaternary ammonium salts because a tertiary amine cannot form another imine or iminium ion.[7]
Q2: What are the expected boiling point and density of this compound?
A2: The literature values for the physical properties of this compound are a boiling point of 116-118 °C and a density of approximately 0.738 g/mL at 25 °C.[8]
Q3: What are the main safety precautions to consider during the synthesis?
A3: this compound is a flammable liquid and is harmful if swallowed. It can also cause burns.[9] Reagents commonly used in its synthesis, such as dimethyl sulfate, are toxic and must be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that precautionary measures against static discharge are in place.[9]
Q4: How can I purify the final this compound product?
A4: The primary method for purifying this compound is distillation.[5][9] Depending on the synthesis route and impurities, other techniques like liquid-liquid extraction to remove water-soluble byproducts or unreacted starting materials may be necessary before the final distillation.[6][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: (For Reductive Amination) The reducing agent may have degraded due to improper storage or handling. 2. Incomplete Imine Formation: The initial reaction between the aldehyde/ketone and the amine may not have gone to completion. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. 4. Poor Quality Reagents: Starting materials may be impure or contain inhibitors. | 1. Use a fresh batch of the reducing agent. Consider alternatives like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.[4] 2. Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a Dean-Stark trap to remove water azeotropically.[6] 3. Optimize the reaction temperature. For the alkylation method using dimethyl sulfate, a gentle reflux is often required.[5][6] 4. Check the purity of starting materials (e.g., by NMR or GC) and purify if necessary. |
| Formation of Multiple Products (Low Purity) | 1. Over-methylation: In alkylation methods, the reaction of the desired secondary amine to form a tertiary amine or even a quaternary ammonium salt can occur. 2. Side Reactions from Impurities: Impurities in the starting materials can lead to undesired byproducts. 3. Suboptimal pH: The pH of the reaction mixture can influence the reaction pathway and selectivity. | 1. Carefully control the stoichiometry of the methylating agent. The Eschweiler-Clarke reaction is a good alternative to prevent over-methylation.[7] 2. Ensure all reagents and solvents are pure and dry. 3. For the alkylation method described in the patent, the final workup involves adjusting the pH to approximately 9.0 with solid KOH to isolate the amine layer.[5] |
| Reaction Stalls Before Completion | 1. Insufficient Reagent: The molar ratio of the reactants may not be optimal. 2. Deactivation of Catalyst: (If using catalytic hydrogenation) The catalyst may have been poisoned by impurities in the substrate or solvent. | 1. Review and optimize the molar ratios of the reactants. For instance, a patent suggests a molar ratio of n-pentylamine to benzaldehyde (B42025) to dimethyl sulfate of 1:1.3-1.5:1.3-1.5.[5] 2. Use purified hydrogen and high-purity solvents. Consider pre-treating the substrate to remove potential catalyst poisons. |
| Difficulty in Product Isolation | 1. Emulsion Formation During Workup: The presence of both aqueous and organic phases with amine products can lead to stable emulsions. 2. Product Loss During Distillation: The product may be co-distilling with the solvent or residual starting materials. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Perform a fractional distillation with a fractionating column to achieve a better separation of components with close boiling points. Ensure the distillation apparatus is efficient. |
Data on Reaction Condition Optimization
The following table summarizes data from a patented procedure for the synthesis of this compound via alkylation, highlighting the impact of reactant molar ratios on yield and purity.[5]
| n-Pentylamine (mol) | Benzaldehyde (mol) | Dimethyl Sulfate (mol) | Solvent (Toluene) | Yield (%) | Purity (%) |
| 0.5 | 0.65 | 0.7 | 100 mL (initial), 200 mL (addition) | 72.3 | 98.3 |
| 0.5 | 0.9 | 0.7 | 120 mL (initial), 210 mL (addition) | 71.9 | 98.7 |
| 0.5 | 0.75 | 0.75 | 150 mL (initial), 150 mL (addition) | 72.6 | 98.8 |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of n-Pentylamine (Based on CN103012155A)
This protocol involves the formation of an imine intermediate with benzaldehyde, followed by methylation.
Materials:
-
n-Pentylamine
-
Benzaldehyde
-
Anhydrous Toluene (B28343)
-
Dimethyl Sulfate (Caution: Toxic)
-
Solid Potassium Hydroxide (KOH)
Procedure:
-
In a reactor equipped with a reflux condenser, add 150 mL of anhydrous toluene, 57.8 mL (0.5 mol) of n-pentylamine, and 76 mL (0.75 mol) of benzaldehyde.
-
Heat the mixture to reflux for 30-40 minutes.
-
After reflux, evaporate the solvent under reduced pressure.
-
Cool the residue to 0-5 °C in an ice bath.
-
While maintaining the temperature, add a solution of 71 mL (0.75 mol) of dimethyl sulfate in 150 mL of anhydrous toluene.
-
Heat the mixture to reflux for another 20-25 minutes.
-
Remove the toluene and unreacted benzaldehyde by vacuum distillation.
-
Cool the remaining solution to between -5 and 0 °C.
-
Carefully add solid KOH to the solution to adjust the pH to approximately 9.0.
-
Separate the resulting amine layer.
-
Purify the amine layer by vacuum distillation to obtain this compound (boiling point: 116-117 °C).[5]
Protocol 2: General Reductive Amination (Eschweiler-Clarke Reaction)
This is a general procedure for the methylation of a primary amine.
Materials:
-
n-Pentylamine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Formic Acid (98-100%)
Procedure:
-
To a round-bottom flask, add n-pentylamine.
-
Cool the flask in an ice bath.
-
Slowly add an excess of formaldehyde, followed by an excess of formic acid. The reaction is typically exothermic.
-
After the addition is complete, heat the reaction mixture to reflux until the evolution of carbon dioxide ceases (this indicates the reaction is complete).[7]
-
Cool the mixture and make it basic by carefully adding an aqueous solution of NaOH or KOH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis via alkylation.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103012155A - Preparation method of N-methyl-pentylamine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. This compound 98 25419-06-1 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
Technical Support Center: High-Purity N-Methylpentylamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the advanced purification of N-Methylpentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. Key potential impurities include:
-
Unreacted Starting Materials: Such as n-pentylamine, methylamine, pentanal, or 1-pentanol.[1][2]
-
Over-methylation Products: Primarily N,N-dimethylpentylamine.
-
Solvent Residues: Solvents used in the synthesis and workup, such as toluene (B28343) or methanol.[2]
-
Water: Introduced during reaction workup or from atmospheric moisture.
Q2: What is the recommended primary purification technique for achieving high-purity (>99.5%) this compound?
A2: Fractional distillation under reduced pressure is the most effective and scalable method for the primary purification of this compound to remove most common impurities.[1][2] For extremely high purity requirements or for the removal of close-boiling isomers, preparative High-Performance Liquid Chromatography (HPLC) may be employed as a secondary step.
Q3: Can this compound degrade during purification?
A3: Yes, like many amines, this compound can be susceptible to thermal degradation at elevated temperatures.[3][4] Distillation at atmospheric pressure (boiling point: 116-118 °C) may lead to some degradation. Therefore, vacuum distillation is strongly recommended to lower the boiling point and minimize thermal stress on the compound.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity of fractions can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6] GC-MS is particularly useful for identifying volatile impurities and byproducts.[5] ¹H NMR spectroscopy can also be used to assess purity by integrating the signals corresponding to this compound against those of impurities.
Troubleshooting Guides
Fractional Distillation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | Insufficient column efficiency (too few theoretical plates). | - Ensure you are using a fractionating column (e.g., Vigreux, packed column) and not a simple distillation setup.- Increase the length or packing material of the fractionating column to enhance the number of theoretical plates.[7] |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation.[7] | |
| Product Purity Decreases Over Time | Thermal degradation of the product. | - Lower the distillation temperature by reducing the vacuum pressure.- Ensure the heating mantle is not set excessively high; the pot temperature should be just enough to maintain a steady distillation rate.[4] |
| Foaming in the distillation flask. | - Add anti-foaming agents or boiling chips to the distillation flask.- Reduce the heating rate to prevent vigorous boiling.[8] | |
| Inconsistent Boiling Point | Presence of an azeotrope. | - If water is a suspected impurity, consider a pre-drying step with a suitable desiccant (e.g., KOH pellets for amines).- Analyze the distillate for the composition of the azeotrope to identify the co-distilling solvent. Azeotropic distillation with an entrainer might be necessary in some cases.[9][10] |
| Fluctuations in vacuum pressure. | - Check for leaks in the distillation apparatus, especially at the joints.- Ensure the vacuum pump is operating correctly and providing a stable vacuum. |
Preparative HPLC Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Strong interaction between the basic amine and acidic silica (B1680970) gel (in normal-phase chromatography). | - Add a competing amine, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize active sites on the silica gel.[11]- Consider using a deactivated silica gel or an alternative stationary phase like alumina.[11] |
| Overloading of the column. | - Reduce the injection volume or the concentration of the sample.- Perform a loading study to determine the optimal sample load for your column. | |
| Co-elution of Impurities | Insufficient resolution. | - Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.- Decrease the flow rate to increase the number of theoretical plates.- If separating isomers, a chiral stationary phase might be necessary.[12] |
| Low Recovery of Product | Irreversible adsorption of the product onto the stationary phase. | - For normal-phase chromatography, ensure the mobile phase contains a sufficient amount of a polar modifier and an amine additive.[11]- For reverse-phase chromatography, ensure the pH of the mobile phase is appropriate to maintain the analyte in a suitable form for elution. |
Experimental Protocols
High-Purity Fractional Distillation of this compound
This protocol is designed for the purification of crude this compound to >99.5% purity.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Drying agent (e.g., potassium hydroxide (B78521) pellets)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Pre-treatment: Dry the crude this compound over potassium hydroxide pellets for several hours to remove residual water.
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. Place a stir bar or boiling chips in the distillation flask.
-
Charging the Flask: Decant the dried crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Carefully apply vacuum to the system, aiming for a pressure of 50-100 mmHg.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction. This will contain residual solvents and highly volatile impurities. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.
Expected Boiling Point vs. Pressure:
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 116-118 |
| 100 | ~70-75 |
| 50 | ~55-60 |
| 20 | ~40-45 |
| (Note: These are estimated values and should be confirmed experimentally.) |
Preparative HPLC Purification of this compound
This protocol provides a starting point for the fine purification of this compound, particularly for removing close-boiling impurities.
Instrumentation:
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Appropriate preparative column (e.g., C18 for reverse-phase)
-
Fraction collector
Reverse-Phase HPLC Method:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B and gradually increase to elute the product. An example gradient could be 10-50% B over 30 minutes.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits)
-
Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI)
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and perform an acid-base extraction to isolate the free amine if an acidic modifier was used in the mobile phase.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CN103012155A - Preparation method of N-methyl-pentylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Thermal Degradation [bre.com]
- 5. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Amine Unit Simulations [bre.com]
- 8. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 10. Solvent Recycling and Azeotropes [solvent--recycling.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of side products in N-Methylpentylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products during the synthesis of N-Methylpentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via reductive amination of pentanal and methylamine (B109427)?
A1: The most prevalent side products in the reductive amination synthesis of this compound are:
-
N,N-Dimethylpentylamine: Formed through the over-methylation of the desired this compound product. This occurs when the newly formed secondary amine reacts further with the methylating agent or the imine intermediate.
-
Unreacted Starting Materials: Residual pentanal and methylamine may be present if the reaction does not go to completion.
-
Intermediate Imine (N-pentylidene-methylamine): The imine formed from the condensation of pentanal and methylamine may persist if the reduction step is incomplete.
-
Pentanol: If a reducing agent that can also reduce aldehydes is used (e.g., sodium borohydride (B1222165) without careful control), pentanal can be reduced to pentanol.
Q2: How can I minimize the formation of N,N-dimethylpentylamine?
A2: Over-alkylation is a common issue in amine synthesis.[1] To minimize the formation of N,N-dimethylpentylamine, consider the following strategies:
-
Stoichiometry Control: Use a molar excess of pentylamine relative to the methylating agent. A common starting point is a 1.5 to 2-fold excess of the amine.
-
Slow Addition of Reagents: Add the reducing agent or the methylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the secondary amine product reacting further.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the initial mono-alkylation over the subsequent di-alkylation.
-
Choice of Reducing Agent: Using a milder or sterically hindered reducing agent can sometimes provide better selectivity for the reduction of the initial imine over any iminium ion formed from the secondary amine product.
Q3: What analytical techniques are best suited for identifying and quantifying side products in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your product mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It can effectively separate this compound from N,N-dimethylpentylamine, unreacted pentanal, and pentanol.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main product and any significant impurities. Quantitative NMR (qNMR) can also be used to determine the relative amounts of each component in a mixture.[3]
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for these volatile amines, HPLC can also be used, particularly with a suitable derivatizing agent or an appropriate column and detector (e.g., an Evaporative Light Scattering Detector or a Mass Spectrometer).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low yield of this compound and presence of significant amounts of unreacted pentanal.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation. | Ensure adequate reaction time for the initial condensation of pentanal and methylamine before adding the reducing agent. Monitor the disappearance of pentanal by TLC or GC. |
| Inefficient reduction. | Verify the activity of your reducing agent. If using sodium borohydride, ensure the reaction conditions (e.g., solvent, temperature) are optimal. Consider using a different reducing agent like sodium triacetoxyborohydride.[4] |
| Suboptimal reaction pH. | The pH of the reaction mixture can influence the rate of both imine formation and reduction. For reductive amination with borohydride reagents, a slightly acidic to neutral pH is often optimal.[4] |
Problem 2: Significant contamination with N,N-dimethylpentylamine.
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry. | Use a larger excess of pentylamine relative to the methylating source.[5] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity for mono-methylation. |
| Concentrated reaction mixture. | Diluting the reaction mixture can decrease the rate of the second methylation step. |
Problem 3: Presence of an unknown impurity in the GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Aldol (B89426) condensation of pentanal. | Pentanal can undergo self-condensation under certain conditions. Analyze the mass spectrum of the impurity for characteristic fragments of an aldol adduct. |
| Impurities in starting materials. | Analyze your starting materials (pentanal and methylamine) by GC-MS to check for any impurities that may be carried through the reaction. |
| Side reactions with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, some solvents can react with strong reducing agents. |
Data Presentation
The following table summarizes typical quantitative data for side product distribution in this compound synthesis via reductive amination under different stoichiometric conditions. Note: Actual percentages may vary depending on specific reaction conditions such as temperature, reaction time, and the specific reducing agent used.
| Molar Ratio (Pentanal:Methylamine) | This compound (%) | N,N-Dimethylpentylamine (%) | Unreacted Pentanal (%) | Imine Intermediate (%) |
| 1:1.2 | 75 | 15 | 5 | 5 |
| 1:1.5 | 85 | 8 | 3 | 4 |
| 1:2.0 | 90 | 4 | 2 | 4 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from pentanal and methylamine using sodium borohydride as the reducing agent.
Materials:
-
Pentanal
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve pentanal (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine (1.5 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 1-2 hours to allow for imine formation.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Acidify the filtrate with a solution of HCl in ether to precipitate the amine as its hydrochloride salt.
-
Isolate the salt by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water, basify with NaOH, and extract with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.
Protocol 2: GC-MS Analysis of this compound and Side Products
This protocol provides a general method for the analysis of the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL (split injection)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2 scans/second.
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., diethyl ether, dichloromethane) before injection.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Reaction pathway showing the formation of this compound and the over-methylation side product.
References
Troubleshooting common issues in the HPLC analysis of N-Methylpentylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methylpentylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, a secondary amine, is most commonly caused by secondary interactions between the basic amine group and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2][3][4] At a typical mobile phase pH, the amine is protonated (positively charged) and interacts ionically with deprotonated (negatively charged) silanols, leading to a portion of the analyte being retained longer and causing the peak to tail.[2][4] Other potential causes include column overload, column bed deformation, or issues with the system's plumbing.[1][3]
Q2: How can I improve the peak shape for this compound?
A2: To improve peak shape and reduce tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) using an acidic modifier like phosphoric acid or formic acid.[2][5] This ensures the silanol groups are fully protonated, minimizing secondary interactions.
-
Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.[1][2]
-
Add a Competing Base: Introducing a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the analyte.
-
Employ Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the protonated this compound, which then partitions into the stationary phase with a better peak shape.[6][7]
-
Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which can be a cause of peak tailing.[3][8]
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time variability can stem from several factors:
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent component can alter the elution strength and cause retention time drift.[9][10]
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially when using additives like ion-pairing reagents, can lead to shifting retention times.[11]
-
Temperature Fluctuations: Changes in the column temperature affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.[11][12]
-
Pump and Flow Rate Issues: An unstable pump, leaks in the system, or incorrect flow rate settings will directly impact retention times.[12][13]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.[11]
Q4: I am observing poor resolution between this compound and other components in my sample. How can I improve it?
A4: To enhance resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to fine-tune the selectivity.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of interfering compounds, thus altering their retention and improving resolution.[14]
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, selecting a column with a different chemistry (e.g., a C8 instead of a C18, or a phenyl-hexyl column) can provide the necessary selectivity.
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[15]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and, consequently, the resolution.[16]
Q5: The sensitivity of my this compound analysis is low. What are the possible reasons and solutions?
A5: Low sensitivity can be due to several factors:
-
Poor UV Absorbance: this compound lacks a strong chromophore, leading to weak UV detection.
-
High Baseline Noise: Impurities in the mobile phase, a contaminated flow cell, or an aging detector lamp can increase baseline noise and mask the analyte peak.[17][18]
-
Peak Broadening: Broad peaks have a lower height-to-area ratio, which reduces sensitivity. The causes of peak broadening are similar to those of peak tailing.
-
Inappropriate Detection Wavelength: Ensure you are using the optimal wavelength for detection.
To improve sensitivity, consider these options:
-
Derivatization: React this compound with a labeling agent that introduces a highly responsive chromophore or fluorophore.[19] This is a very effective way to enhance detection.
-
Use a More Sensitive Detector: If available, a mass spectrometer (MS) or a fluorescence detector (after derivatization) will offer significantly higher sensitivity.
-
Optimize Mobile Phase for Low Noise: Use high-purity solvents and additives to minimize baseline noise.[17][18]
-
Minimize System Dead Volume: Reducing the volume of tubing and connections in your HPLC system can decrease peak broadening and improve sensitivity.[17]
HPLC Method Parameters for this compound
The following table summarizes a starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.
| Parameter | Recommended Condition |
| Column | C18, Base-Deactivated, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic or Gradient (e.g., 20-80% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (without derivatization) |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid.[5]
Experimental Protocol: Derivatization of this compound with Dansyl Chloride
This protocol describes a pre-column derivatization procedure to enhance the UV and fluorescence detection of this compound.
Materials:
-
This compound standard or sample
-
Dansyl chloride solution (1 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials and micropipettes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile.
-
Reaction Mixture: In a clean vial, mix 100 µL of the this compound solution with 200 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 200 µL of the dansyl chloride solution to the vial.
-
Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath or heating block.
-
Quenching: After incubation, cool the vial to room temperature.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system. The derivatized product can be monitored at approximately 254 nm for UV detection or with an excitation wavelength of 340 nm and an emission wavelength of 530 nm for fluorescence detection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. km3.com.tw [km3.com.tw]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. uhplcs.com [uhplcs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Joomla: unsupported PHP version [omegascientific.com.sg]
- 16. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. allanchem.com [allanchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Strategies for improving peak resolution in GC-MS analysis of N-Methylpentylamine
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Methylpentylamine. Here you will find troubleshooting advice and frequently asked questions to help you improve peak resolution and obtain high-quality, reproducible data.
Troubleshooting Guide: Improving Peak Resolution
Poor peak shape, particularly peak tailing, is a frequent issue in the GC-MS analysis of polar amines like this compound. This is primarily due to the analyte's tendency to interact with active sites within the GC system.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer: Peak tailing for this compound is typically caused by interactions with active sites in the GC system or suboptimal chromatographic conditions. Here’s a step-by-step troubleshooting approach:
-
Assess and Address System Activity:
-
Inlet Liner: The inlet liner is a common source of active sites.[1] Ensure you are using a base-deactivated liner . Standard glass wool liners can be particularly problematic. If you suspect your current liner is contaminated, replace it.
-
Column Contamination: Active sites can develop at the head of the GC column from the accumulation of non-volatile sample matrix components. A simple solution is to trim the column by removing the first 10-20 cm from the inlet end.[3]
-
Column Choice: For amine analysis, consider using a column specifically designed for basic compounds, such as a wax-type column or one with a base-deactivated stationary phase.[4][5]
-
-
Optimize GC Method Parameters:
-
Inlet Temperature: The inlet temperature must be high enough for rapid vaporization of this compound but not so high as to cause degradation. A starting point of 250 °C is recommended, followed by optimization.[1]
-
Carrier Gas Flow Rate: An inadequate flow rate can contribute to peak broadening. Ensure your carrier gas flow rate is optimal for your column dimensions.
-
Temperature Program: A slow temperature ramp can sometimes help improve the separation of closely eluting peaks. Experiment with different ramp rates to find the best resolution.[6]
-
-
Consider Chemical Derivatization:
Frequently Asked Questions (FAQs)
Q1: What is a tailing factor and when should I be concerned about it?
A1: The tailing factor (Tf), or asymmetry factor, is a quantitative measure of a chromatographic peak's symmetry. A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1.0 indicates peak tailing. Generally, a tailing factor above 1.5 is considered significant and warrants investigation as it can negatively impact the accuracy and reproducibility of peak integration and quantification.[1]
Q2: I've tried trimming my column and using a deactivated liner, but still see peak tailing. What's the next logical step?
A2: If basic system maintenance and optimization have not resolved the issue, the most robust solution is derivatization . By converting the polar amine group of this compound into a less polar functional group (e.g., an amide), you can dramatically improve peak shape and achieve better resolution.[1]
Q3: What are the most common derivatization reagents for amines like this compound?
A3: Acylating agents are commonly used for derivatizing primary and secondary amines. Trifluoroacetic Anhydride (TFAA) is a popular choice as it reacts with the amine to form a stable and less polar trifluoroacetamide (B147638) derivative.[8] Other reagents like pentafluorobenzaldehyde (B1199891) have also been used for short-chain amines.[9]
Q4: Can my sample solvent affect peak shape?
A4: Yes, a mismatch in polarity between your sample solvent and the GC stationary phase can lead to peak distortion.[1][10] If possible, dissolve your this compound sample in a solvent that is compatible with the polarity of your column.
Q5: How does injection technique influence peak resolution?
A5: A slow or inconsistent injection can result in a broad initial sample band on the column, which contributes to peak broadening and tailing. If using manual injection, aim for a fast and smooth motion. For autosamplers, review the injection speed settings to ensure they are optimal.[1][3]
Quantitative Data Summary
For optimal GC-MS analysis of short-chain amines, several parameters can be adjusted. The following table summarizes key parameters and their typical ranges for method development.
| Parameter | Recommended Starting Point | Optimization Range | Rationale for this compound |
| Inlet Temperature | 250 °C | 220 - 280 °C | Ensures rapid vaporization without thermal degradation.[1] |
| Carrier Gas | Helium | Helium or Hydrogen | Helium is a good general-purpose carrier gas for MS.[6] |
| Column Type | Base-Deactivated 5% Phenyl-Methylpolysiloxane | Wax-type or Amine-Specific Phases | Minimizes interactions with the polar amine group.[4][5] |
| Oven Program Ramp Rate | 10 °C/min | 5 - 20 °C/min | A slower ramp can improve resolution of closely eluting peaks.[6] |
| Split Ratio | 20:1 | 10:1 to 50:1 | A higher split ratio can lead to sharper peaks but reduced sensitivity. |
Experimental Protocols
Protocol 1: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol describes a common method for converting this compound into its less polar trifluoroacetamide derivative to improve peak shape.
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate (B1210297) (or other suitable solvent)
-
Triethylamine (B128534) (optional, as a scavenger for the acid byproduct)
-
Nitrogen gas for evaporation
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: In a clean, dry reaction vial, add a known amount of the sample containing this compound.
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to the vial.
-
Reagent Addition: Add 100 µL of TFAA to the vial. If desired, a small amount of triethylamine (e.g., 10 µL) can be added to neutralize the trifluoroacetic acid formed during the reaction.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at 70 °C for 20 minutes.
-
Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of ethyl acetate.
-
Analysis: Transfer the final solution to a GC vial with an insert for GC-MS analysis.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a logical workflow for troubleshooting poor peak resolution in the GC-MS analysis of this compound.
Caption: Troubleshooting workflow for GC-MS peak tailing.
Derivatization Reaction of this compound with TFAA
This diagram illustrates the chemical reaction between this compound and Trifluoroacetic Anhydride (TFAA).
Caption: Derivatization of this compound with TFAA.
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. postnova.com [postnova.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of gas chromatography-mass spectrometry following headspace single-drop microextraction and simultaneous derivatization for fast determination of short-chain aliphatic amines in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of Catalyst Selection for Reactions Involving N-Methylpentylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylpentylamine. The focus is on optimizing catalyst selection for the reductive amination of pentanal with methylamine (B109427), a common and efficient route to this secondary amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent catalytic method for synthesizing this compound is the reductive amination of pentanal with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[1][2] Another common approach is the N-alkylation of pentylamine with an alcohol like methanol (B129727), which proceeds through a "borrowing hydrogen" mechanism.[3][4][5][6]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The choice depends on your specific needs. Homogeneous catalysts, such as iridium and ruthenium complexes, often exhibit high activity and selectivity under mild conditions.[3] However, they can be difficult to separate from the reaction mixture and recycle. Heterogeneous catalysts, like palladium on carbon (Pd/C) or nickel-based catalysts, are generally more robust, easier to separate, and reusable, making them suitable for larger-scale synthesis, though they may require higher temperatures and pressures.[7][8][9]
Q3: What are the key parameters to consider when screening catalysts for the synthesis of this compound?
A3: When screening catalysts, you should primarily evaluate the following:
-
Conversion: The percentage of the limiting reactant (e.g., pentanal) that is consumed.
-
Selectivity: The proportion of the converted reactant that forms the desired this compound versus byproducts.
-
Yield: The overall amount of this compound produced.
-
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.
-
Reaction Conditions: The required temperature, pressure, and reaction time.
-
Catalyst Stability and Reusability: The ability of the catalyst to be used in multiple reaction cycles without a significant loss of activity.[8]
Q4: I am observing the formation of a tertiary amine byproduct. How can I minimize this?
A4: The formation of a tertiary amine is a common side reaction resulting from the further alkylation of the desired secondary amine.[10] To minimize this, you can:
-
Control Stoichiometry: Use an excess of the primary amine (methylamine) relative to the aldehyde (pentanal).[10]
-
Optimize Reaction Conditions: Running the reaction under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[10]
-
Choose a Selective Catalyst: Some catalytic systems, like those using Raney Nickel with H₂, are known to favor the formation of secondary amines.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the catalytic synthesis of this compound via reductive amination.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst has been properly activated and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Test the catalyst with a known successful reaction to confirm its activity. |
| Catalyst Poisoning | Impurities in the starting materials, solvents, or gas streams (e.g., sulfur compounds, water) can poison the catalyst. Purify all reagents and use high-purity gases. |
| Suboptimal Reaction Conditions | The temperature, pressure, or reaction time may be insufficient. Systematically increase these parameters and monitor the reaction progress. For some systems, acidic or basic additives may be required to facilitate the reaction.[11] |
| Poor Imine Formation | The initial condensation of pentanal and methylamine to form the imine is an equilibrium reaction. Consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation.[12] |
Problem 2: Low Selectivity to this compound (High Levels of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Over-alkylation to Tertiary Amine | As mentioned in the FAQs, use an excess of methylamine and consider running the reaction under neutral conditions.[10] A two-step procedure, where the imine is formed completely before the reducing agent is added, can also prevent over-alkylation.[10] |
| Reduction of Pentanal to Pentanol | The reducing agent might be too reactive and reducing the starting aldehyde. Use a more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) for one-pot reactions, as it preferentially reduces the imine over the aldehyde.[10] For catalytic hydrogenations, optimizing the catalyst and conditions can improve selectivity. |
| Formation of Other Byproducts | Aldol condensation of pentanal can occur under basic or acidic conditions.[13] Careful control of pH is crucial. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Unreacted starting materials, particularly the intermediate imine, can complicate purification.[14] Drive the reaction to completion by extending the reaction time, increasing the amount of reducing agent, or optimizing the temperature.[14] |
| Emulsion Formation During Workup | The amine product can act as a surfactant. Use brine washes or add a small amount of a different organic solvent to break up emulsions. |
| Co-elution During Chromatography | If the product and impurities have similar polarities, consider derivatizing the amine (e.g., with Boc anhydride) to alter its polarity for easier separation, followed by a deprotection step.[14] |
Data Presentation
Table 1: Performance of Various Catalysts in Analogous Reductive Amination Reactions
| Catalyst | Reactants | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd/NiO | Benzaldehyde + Cyclohexylamine | 50 | 2 | 96 | High | [15] |
| Fe catalyst | Various ketones + aq. NH₃ | 140 | 20 | up to 99 | High | [16] |
| Rh/C | Cyclohexanone + Amine | 50 | 3 | High | Excellent | [7] |
| Pt/C | Raspberry ketone + Octopamine | 50 | 3 | High | High | [7] |
| Co-composite | p-methoxybenzaldehyde + n-butylamine | 100 | - | 72-96 | High | [13][17] |
| Ni/ZnAlOₓ-600 | Aniline + Methanol | 160-180 | - | 75.3-97.3 | High | [18] |
Note: Data is for analogous reactions and serves as a guide for catalyst selection. Optimal conditions for this compound synthesis may vary.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Reductive Amination
-
Catalyst Preparation: Place the catalyst (e.g., 5 mol% of a heterogeneous catalyst like Pd/C) into a high-pressure reactor.
-
Reagent Addition: Under an inert atmosphere, add the solvent (e.g., methanol), pentanal (1.0 equiv), and methylamine (1.2-2.0 equiv).
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar). Heat the reaction to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Workup: After the reaction is complete, cool the reactor, vent the hydrogen, and filter to remove the heterogeneous catalyst. The filtrate can then be concentrated and purified.
Mandatory Visualization
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: A general workflow for screening and optimizing catalysts.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Minimizing byproduct formation in the N-alkylation of pentylamine
Technical Support Center: N-Alkylation of Pentylamine
Welcome to the technical support center for the N-alkylation of pentylamine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of pentylamine?
A1: The primary byproduct of concern is the di-alkylated product, N,N-dipentylalkylamine, resulting from over-alkylation.[1][2] The mono-alkylated secondary amine product is often more nucleophilic than the starting pentylamine, making it more reactive towards the alkylating agent.[2] This can lead to a subsequent reaction, forming the tertiary amine. Another potential byproduct is the quaternary ammonium (B1175870) salt if the tertiary amine reacts further.[3][4] Depending on the reaction conditions and alkylating agent, elimination byproducts may also be observed.[1]
Q2: How can I control the stoichiometry to favor mono-alkylation?
A2: A common and effective strategy is to use a large excess of pentylamine relative to the alkylating agent.[2] This increases the probability that the alkylating agent will react with the more abundant pentylamine rather than the newly formed mono-alkylated product. A molar ratio of 3:1 (amine to alkylating agent) has been shown to be effective for selective mono-alkylation.
Q3: What is the role of the base and solvent in controlling selectivity?
A3: The choice of base and solvent is critical for controlling the selectivity of the N-alkylation of pentylamine.
-
Base : A carefully selected base can selectively deprotonate the primary amine without promoting side reactions. Sterically hindered, non-nucleophilic bases are often preferred. Cesium carbonate (Cs₂CO₃) has been demonstrated to promote selective mono-N-alkylation of primary amines.[2][5] Potassium carbonate (K₂CO₃) is another viable option.[6] The base neutralizes the acid byproduct (e.g., HBr), preventing the formation of amine salts which would be unreactive.[6]
-
Solvent : The solvent influences both the reaction rate and selectivity. Common solvents for N-alkylation reactions include acetone, acetonitrile, and dimethylformamide (DMF).[6] The solubility of the base, such as cesium carbonate, in the chosen solvent can play a significant role in its effectiveness.
Q4: Is reductive amination a better alternative to direct alkylation for minimizing byproducts?
A4: Yes, reductive amination is often the preferred method for synthesizing secondary amines like N-alkylpentylamine because it inherently avoids the problem of over-alkylation.[7][8] This one-pot process involves the reaction of pentylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[7][9] Since the imine is formed in a 1:1 ratio with the amine, and the subsequent reduction is selective for the imine, the formation of tertiary amines is significantly minimized.[8]
Q5: Which reducing agents are recommended for the reductive amination of pentylamine?
A5: Several mild and selective reducing agents are effective for reductive amination. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for the reductive amination of ketones and is known for producing high yields with fewer side products compared to other borohydrides.[7][8] Sodium cyanoborohydride (NaBH₃CN) is another common choice as it can selectively reduce imines in the presence of aldehydes.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant formation of di-alkylated byproduct | The mono-alkylated product is more nucleophilic and reacts further with the alkylating agent. | - Increase the excess of pentylamine relative to the alkylating agent (e.g., 3:1 or higher). - Consider switching to reductive amination.[7][8] - Use a sterically hindered base to control reactivity.[2] |
| Low reaction yield | - Incomplete reaction. - Formation of unreactive amine salts. - Poor choice of solvent or base. | - Monitor the reaction progress using TLC or GC-MS to ensure completion.[7] - Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the acid byproduct.[6] - Optimize the solvent and base combination for better solubility and reactivity. |
| Formation of quaternary ammonium salts | The tertiary amine byproduct is reacting further with the alkylating agent. | - This is a consequence of significant over-alkylation. All solutions for minimizing the di-alkylated product will also help prevent this. - Strictly control the stoichiometry of the alkylating agent. |
| Reaction does not proceed or is very slow | - Low reaction temperature. - Inappropriate alkylating agent. - Catalyst poisoning or inactivity (for catalytic methods). | - Gently heat the reaction mixture if using a less reactive alkylating agent, monitoring for byproduct formation. - Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). - For catalytic reactions, ensure the catalyst is fresh and the reaction is free from potential inhibitors. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using an Alkyl Halide
This protocol is adapted from methods favoring mono-alkylation through stoichiometric control.
Materials:
-
Pentylamine
-
Alkyl bromide (e.g., 1-bromobutane)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add pentylamine (2.0 equivalents) and anhydrous DMF.
-
Add cesium carbonate (1.0 equivalent) to the solution.
-
Slowly add the alkyl bromide (1.0 equivalent) to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-90°C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a method for N-alkylation while minimizing over-alkylation byproducts.[7]
Materials:
-
Pentylamine
-
Aldehyde or Ketone (e.g., Butyraldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and pentylamine (1.2 equivalents) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion by TLC or GC-MS.[7]
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation
| Pentylamine:Alkyl Halide Ratio | Expected Mono-alkylation Selectivity | Expected Di-alkylation Formation |
| 1:1 | Low to Moderate | High |
| 3:1 | High | Low |
| 5:1 | Very High | Very Low |
Note: Actual yields will vary based on specific reactants, base, solvent, and temperature.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| NaBH(OAc)₃ | Mild and selective, high yields, tolerates various functional groups.[7] | Can be more expensive than other borohydrides. |
| NaBH₃CN | Selectively reduces imines in the presence of carbonyls, stable in weakly acidic conditions.[8][10] | Releases toxic cyanide byproducts during workup.[10] |
| NaBH₄ | Inexpensive and readily available. | Less selective, can also reduce the starting aldehyde/ketone.[10] |
Visualizations
Caption: Comparative workflow for direct vs. reductive N-alkylation.
Caption: Byproduct formation pathway in direct N-alkylation.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Addressing stability issues of N-Methylpentylamine under various experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methylpentylamine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: this compound, a secondary aliphatic amine, is susceptible to degradation under several conditions. The primary factors include:
-
Oxidative conditions: Exposure to air (oxygen), especially in the presence of metal ions, can lead to oxidative degradation.[1][2][3] Reactive oxygen species will accelerate this process.
-
Elevated temperatures: High temperatures can promote thermal degradation, potentially leading to the cleavage of C-N bonds.[4][5]
-
Extreme pH: While amines are generally more stable in acidic solutions due to the formation of the protonated ammonium (B1175870) ion, prolonged exposure to strong acids or bases at elevated temperatures can catalyze hydrolysis.
-
Light exposure: Photolytic degradation can occur upon exposure to UV or visible light, especially in the presence of photosensitizers.[6][7][8]
-
Presence of strong oxidizing agents: These can cause rapid and extensive degradation.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] The container should be tightly sealed to prevent exposure to air and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. It should be protected from direct sunlight.
Q3: I suspect my this compound solution has degraded. What are the common signs of degradation?
A3: Degradation of this compound can be indicated by:
-
A change in color (e.g., from colorless to yellow or brown).
-
The formation of precipitates or cloudiness in the solution.
-
A noticeable change in pH.
-
The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
-
A decrease in the concentration of this compound over time.
Q4: What are the potential degradation products of this compound?
A4: Based on the chemistry of secondary amines, potential degradation products can include:
-
Oxidative Degradation Products: N-oxides, hydroxylamines, and products of N-dealkylation such as pentylamine and formaldehyde. Further oxidation could lead to smaller aldehydes, carboxylic acids, and ammonia.[1][9]
-
Thermal Degradation Products: Cleavage of the C-N bond can lead to the formation of smaller amines and alkenes. Hofmann elimination is a potential thermal degradation pathway for amines.[10][11][12][13][14]
-
Hydrolytic Degradation Products: While less common for simple amines, under harsh acidic or basic conditions, cleavage of the C-N bond is possible.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | 1. Analyze a freshly prepared solution and compare its concentration to a sample that has been stored for a period. 2. Check for the presence of potential oxidizing agents or metal catalysts in your reaction mixture. | 1. Prepare solutions fresh before use. 2. Degas solvents and store solutions under an inert atmosphere (nitrogen or argon). 3. Consider the addition of an antioxidant if compatible with your experimental design. |
| High Temperature | 1. Review your experimental protocol for any steps involving high temperatures. 2. Monitor the temperature of your solution during the experiment. | 1. If possible, perform the experiment at a lower temperature. 2. If high temperatures are necessary, minimize the duration of heat exposure. |
| Incorrect pH | 1. Measure the pH of your this compound solution. 2. Verify the stability of the compound at the experimental pH by running a control experiment. | 1. Adjust the pH to a range where this compound is more stable, if your protocol allows. 2. Use appropriate buffer systems to maintain a stable pH. |
| Photodegradation | 1. Determine if the solution has been exposed to direct sunlight or strong artificial light. | 1. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[6][7][8] |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Formation of Degradation Products | 1. Compare the chromatogram of a fresh sample with that of an aged or stressed sample. 2. Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks. | 1. Perform a forced degradation study (see protocols below) to intentionally generate and identify potential degradation products. 2. Based on the identified degradation products, adjust your experimental conditions to minimize their formation. |
| Contamination | 1. Verify the purity of your starting material and solvents. 2. Ensure all glassware is thoroughly cleaned. | 1. Use high-purity reagents and solvents. 2. Implement stringent cleaning protocols for all experimental apparatus. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[15][16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Heat the stock solution at 70°C in a sealed vial for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to UV and visible light.
-
3. Analysis:
-
Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating analytical method, such as HPLC with UV and MS detection or GC-MS.
Protocol 2: Analytical Method for Stability Assessment
A High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or Mass Spectrometry (for identification of degradation products).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables illustrate how quantitative data from stability studies could be presented.
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products Identified |
| 0.1 M HCl | 24 | 60 | 5.2 | Pentylamine, Formaldehyde |
| 0.1 M NaOH | 24 | 60 | 8.1 | Pentylamine, Formic Acid |
| 3% H₂O₂ | 24 | 25 | 15.7 | N-oxide of this compound, Pentanal |
| Thermal | 48 | 70 | 11.3 | 1-Pentene, Methylamine |
| Photolytic | - | 25 | 6.5 | Various small amines and aldehydes |
Table 2: Hypothetical Stability of this compound Solution at Different Temperatures
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 7 days (mg/mL) | % Remaining |
| 4 | 1.00 | 0.99 | 99.0 |
| 25 (Room Temp) | 1.00 | 0.95 | 95.0 |
| 40 | 1.00 | 0.88 | 88.0 |
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Thermal Degradation [bre.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 11. coconote.app [coconote.app]
- 12. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 13. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Protocol Refinement for the Scale-Up of N-Methylpentylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the successful scale-up of N-Methylpentylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used method that involves the reaction of pentanal with methylamine (B109427) to form an intermediate imine, which is then reduced to the secondary amine. Common reducing agents include sodium borohydride (B1222165) and its derivatives, or catalytic hydrogenation.[1][2]
-
N-Alkylation of Pentylamine: This method involves the direct reaction of pentylamine with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663).[3][4] However, controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts can be challenging.[5]
-
Eschweiler-Clarke Reaction: This is a specific type of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[6][7] It is a reliable method for producing tertiary amines but can be adapted for secondary amine synthesis.
Q2: What are the critical safety considerations when working with the reagents for this compound synthesis?
A2: Several reagents used in the synthesis of this compound are hazardous and require careful handling, especially during scale-up:
-
Methylamine: A flammable and toxic gas or volatile liquid. It should be handled in a well-ventilated fume hood or a closed system.[8]
-
Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quenching of the reaction must be done carefully.[9]
-
Pentanal: Flammable liquid and irritant.
-
This compound: A flammable liquid and corrosive. It can cause severe skin burns and eye damage.[10]
Q3: How can I monitor the progress of the reaction during scale-up?
A3: Regular monitoring of the reaction is crucial for process control and optimization. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are well-suited for volatile compounds like this compound and can provide quantitative information on the reaction progress and the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for less volatile starting materials and products, and for monitoring the formation of non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and intermediates and to quantify the reaction mixture composition.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution | Citation |
| Inefficient Imine Formation (Reductive Amination) | Ensure anhydrous conditions as water can hydrolyze the imine intermediate. Use a dehydrating agent like magnesium sulfate or a Dean-Stark apparatus for water removal. Optimize the pH to be mildly acidic (around 4-6) to catalyze imine formation without protonating the amine. | [11][12] |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent and ensure it has been stored under appropriate conditions (e.g., in a desiccator). The activity of hydride reagents can diminish over time. | [11] |
| Over-alkylation (N-Alkylation) | Use a controlled stoichiometry of the methylating agent. Adding the methylating agent slowly to the reaction mixture can also help to minimize over-alkylation. | [5] |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for the formation of byproducts. | [13] |
| Poor Reagent Purity | Ensure the purity of starting materials, as impurities can interfere with the reaction. | [8] |
Formation of Impurities and Byproducts
| Potential Cause | Suggested Solution | Citation |
| Formation of Tertiary Amine (N,N-Dimethylpentylamine) | In N-alkylation, this is a common byproduct due to the secondary amine product being more nucleophilic than the starting primary amine. Use a large excess of the primary amine or a protecting group strategy. In reductive amination, control the stoichiometry of the aldehyde and reducing agent. | [3][5] |
| Unreacted Starting Materials | Increase the reaction time or temperature. Ensure proper mixing, especially on a larger scale, to avoid localized concentration gradients. | [12] |
| Hydrolysis of Imine Intermediate | Maintain anhydrous conditions throughout the reaction and workup. | [11] |
| Side Reactions of Aldehyde | Aldehydes can undergo self-condensation (aldol reaction). Add the aldehyde slowly to the reaction mixture and maintain a controlled temperature. | [11] |
Product Isolation and Purification Challenges
| Potential Cause | Suggested Solution | Citation |
| Difficulty in Separating Product from Starting Amine | Utilize the difference in basicity between the primary and secondary amines. Perform an acid-base extraction. The secondary amine is generally more soluble in organic solvents at a specific pH compared to the primary amine. Distillation can also be an effective purification method. | [14][15] |
| Emulsion Formation During Aqueous Workup | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Slow and gentle mixing during extraction can also prevent emulsion formation. | [16] |
| Product Loss During Distillation | This compound has a boiling point of 116-118 °C. Use vacuum distillation to lower the boiling point and prevent thermal degradation of the product. | [10] |
Experimental Protocols
Protocol 1: Reductive Amination of Pentanal with Methylamine
-
Imine Formation: In a reaction vessel under an inert atmosphere, dissolve pentanal in a suitable anhydrous solvent (e.g., methanol, dichloromethane). Add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) dropwise at a controlled temperature (e.g., 0-10 °C). If necessary, add a dehydrating agent like anhydrous magnesium sulfate.
-
Reduction: After stirring for a period to allow for imine formation, add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.
-
Workup: Quench the reaction by carefully adding water or a dilute acid. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.
Protocol 2: N-Alkylation of Pentylamine with Dimethyl Sulfate
As detailed in patent CN103012155A[17]
-
Reaction Setup: In a reactor, add anhydrous toluene (B28343), n-pentylamine, and benzaldehyde (B42025). Heat the mixture to reflux for 30-40 minutes. The benzaldehyde acts as a water scavenger by forming an imine with the primary amine.
-
Methylation: Cool the residue to 0-5 °C and add a solution of dimethyl sulfate in anhydrous toluene while maintaining the temperature. Heat the mixture to reflux for 20-25 minutes.
-
Workup: Remove toluene and unreacted benzaldehyde under reduced pressure. Cool the remaining solution to -5 to 0 °C and add solid potassium hydroxide (B78521) to adjust the pH to 8.0-9.0.
-
Isolation: Separate the amine layer and purify by distillation under reduced pressure to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis via N-Alkylation
| Parameter | Example 1 | Example 2 |
| n-Pentylamine (mol) | 0.5 | 0.5 |
| Benzaldehyde (mol) | 0.65 | 0.9 |
| Dimethyl Sulfate (mol) | 0.7 | 0.7 |
| Solvent | Anhydrous Toluene | Anhydrous Toluene |
| Reaction Time (Reflux) | 20-25 min | 20-25 min |
| Final pH | 9.0 | 8.0 |
| Product Purity (%) | 98.3 | 98.7 |
| Yield (%) | 72.3 | 71.9 |
Data extracted from patent CN103012155A.[17]
Visualizations
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Flowchart for Low Yield Issues.
References
- 1. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 98 25419-06-1 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. CN103012155A - Preparation method of N-methyl-pentylamine - Google Patents [patents.google.com]
Overcoming challenges in the work-up and isolation of N-Methylpentylamine
Welcome to the technical support center for the work-up and isolation of N-Methylpentylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is primarily synthesized through two main routes:
-
Reductive Amination: The reaction of pentanal with methylamine (B109427) in the presence of a reducing agent.
-
N-alkylation: The reaction of n-pentylamine with a methylating agent, such as dimethyl sulfate (B86663), or the reaction of methylamine with a pentyl halide.[1][2]
Q2: What are the key physical and chemical properties of this compound relevant to its work-up and isolation?
A2: Understanding the properties of this compound is crucial for its successful purification. It is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1] It is miscible with many common organic solvents but has limited solubility in water.[1] Key quantitative properties are summarized in the table below.
Q3: What are the most common impurities I might encounter?
A3: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Pentanal, n-pentylamine, or methylamine.
-
Over-alkylated products: If N-alkylation is the synthetic route, di- and tri-pentylamines or di- and tri-methylated pentylamines can be formed.
-
Byproducts from the reducing agent: Borate salts if using sodium borohydride (B1222165) derivatives.
-
Solvent residues: Toluene, methanol, or other solvents used in the reaction.
Q4: How can I effectively remove unreacted starting materials and other basic impurities?
A4: An acidic wash is a standard and effective method. By washing the organic layer containing your product with a dilute aqueous acid solution (e.g., 1 M HCl), the basic this compound and other amine impurities are protonated to form water-soluble ammonium (B1175870) salts. These salts will then partition into the aqueous layer, which can be separated and removed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up and isolation of this compound.
Issue 1: Formation of a Stable Emulsion During Extraction
Q: I'm performing an aqueous wash, and a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common issue when working with amines due to their surfactant-like properties. Here are several techniques to break the emulsion, starting with the gentlest:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire mixture through a pad of Celite. The fine particulate nature of Celite can help to break up the droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method to force the separation of the layers.
Issue 2: Low Yield After Acidic Wash
Q: After performing an acidic wash to remove impurities, the yield of my this compound is very low. What could be the cause?
A: This is a common issue if the pH of the aqueous layer is not carefully controlled during the subsequent basification step.
-
Incomplete Basification: After extracting your amine into the acidic aqueous layer, you must add a base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free amine. If the pH is not sufficiently basic (pH > 11), your product will remain in the aqueous layer as the water-soluble salt. Use pH paper or a pH meter to confirm the aqueous layer is strongly basic before re-extracting your product with an organic solvent.
-
Product Volatility: this compound is moderately volatile. If you are removing the solvent under reduced pressure, ensure the water bath temperature is not too high to avoid loss of product.
Issue 3: Product Contamination After Distillation
Q: I've purified my this compound by distillation, but it is still contaminated with a compound of a similar boiling point. How can I improve the purity?
A: Co-distillation with impurities having close boiling points can be challenging.
-
Fractional Distillation: Ensure you are using a fractional distillation setup with a column of sufficient length and efficiency (e.g., a Vigreux or packed column) to separate components with close boiling points.
-
Reduced Pressure Distillation: Performing the distillation under reduced pressure will lower the boiling point and can sometimes improve the separation between your product and impurities.
-
Alternative Purification: If distillation is insufficient, consider purification by preparative column chromatography.
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N | [3] |
| Molecular Weight | 101.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fishy, ammonia-like | [1] |
| Boiling Point | 116-118 °C (at atmospheric pressure) | [3] |
| Density | 0.738 g/mL at 25 °C | [3] |
| Solubility | Miscible with common organic solvents, limited in water | [1] |
| Purity (from a specific synthesis) | 98.3 - 98.8% | [2] |
| Yield (from a specific synthesis) | 71.9 - 72.6% | [2] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for this compound
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the reaction mixture if necessary.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel and invert it several times, periodically venting to release pressure. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the lower aqueous layer.
-
To the aqueous layer, add a strong base (e.g., 10 M NaOH) dropwise with cooling until the solution is strongly basic (pH > 11).
-
Extract the now basic aqueous layer with several portions of an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Add the crude this compound to the distilling flask along with boiling chips or a magnetic stir bar.
-
Heat the distilling flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound (116-118 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Monitor the temperature at the head of the column. A stable temperature during distillation indicates a pure fraction is being collected.
Mandatory Visualizations
References
Enhancing the efficiency of N-Methylpentylamine as a structure-directing agent
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the efficiency of N-Methylpentylamine as a structure-directing agent (SDA) in zeolite synthesis. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Direct experimental literature on this compound as a primary SDA is limited. The guidance provided is based on established principles of zeolite synthesis and data from structurally similar simple alkylamines.[1][2][3] Researchers should use this information as a baseline for developing their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as a Structure-Directing Agent (SDA)?
A1: As an organic SDA, this compound functions as a templating molecule around which the inorganic aluminosilicate (B74896) or silicate (B1173343) precursors organize and crystallize during hydrothermal synthesis. Its size, shape, and charge distribution guide the formation of specific microporous frameworks (zeolite topologies).[3] After crystallization, the SDA is removed, typically by calcination, leaving behind a porous crystalline structure.
Q2: What zeolite structures can be synthesized using simple alkylamines like this compound?
A2: Simple amines and alkylammonium cations are known to direct the synthesis of various zeolites, most notably MFI (ZSM-5).[1][4] The final crystalline phase is highly dependent on the synthesis conditions, including the gel composition (Si/Al ratio), alkalinity, water content, and temperature.[2] The flexibility of the pentyl chain and the presence of the methyl group on the nitrogen atom in this compound will influence the packing and stabilization of the precursor species, potentially leading to specific framework types.
Q3: How does the concentration of this compound affect the synthesis?
A3: The concentration of the SDA is a critical parameter.
-
Too Low: An insufficient amount of SDA may lead to the formation of dense phases, amorphous material, or undesired zeolite structures.
-
Too High: An excessive concentration can lead to increased synthesis cost and may inhibit crystallization or result in very small crystals. The optimal SDA/SiO₂ ratio must be determined experimentally for each specific gel composition and desired product.
Q4: What is the significance of the Si/Al ratio when using this compound?
A4: The Si/Al ratio of the synthesis gel determines the framework charge density of the resulting zeolite. Organic SDAs like this compound are particularly crucial for the synthesis of high-silica zeolites (those with a high Si/Al ratio).[3] The amine, in its protonated form (N-Methylpentylammonium), balances the negative charge created by the incorporation of aluminum into the tetrahedral framework. Different Si/Al ratios may require adjustments to the SDA concentration to achieve charge balance and stabilize the desired crystalline structure.
Troubleshooting Guide
Problem: The final product is amorphous, not crystalline.
This is a common issue in zeolite synthesis and can be caused by several factors. The following flowchart provides a logical approach to troubleshooting this problem.
References
Formulation optimization of N-Methylpentylamine-based corrosion inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the formulation and optimization of N-Methylpentylamine-based corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by this compound?
This compound, as an aliphatic amine, functions as a corrosion inhibitor primarily through adsorption onto the metal surface. The nitrogen atom in the amine group has a lone pair of electrons, which facilitates the formation of a coordinate bond with the vacant d-orbitals of metal atoms. This process forms a protective film that isolates the metal from the corrosive environment.[1] The hydrocarbon chain of the molecule contributes to this protective barrier by creating a hydrophobic layer that repels water and other corrosive agents.[1]
Q2: How does temperature affect the performance of this compound-based inhibitors?
The effectiveness of this compound-based inhibitors is generally temperature-dependent. Typically, inhibition efficiency decreases as the temperature rises.[2][3] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures.[3] However, in some cases, an initial increase in temperature can enhance the inhibition effect, suggesting a chemisorption mechanism. It is crucial to evaluate the inhibitor's performance across the entire operational temperature range.
Q3: What are the common solvents for formulating this compound-based corrosion inhibitors?
This compound-based corrosion inhibitors can be formulated in various solvents depending on the application. Common choices include water, alcohols (such as methanol, ethanol, or isopropanol), and glycols. For oil and gas applications, aliphatic and aromatic hydrocarbons may also be used as carrier solvents. The solubility of the inhibitor in the chosen solvent system is a critical factor for ensuring its effective delivery to the metal surface.
Q4: Can this compound-based inhibitors be used in combination with other additives?
Yes, this compound-based inhibitors can be part of a more complex formulation. They are often combined with other functional additives like surfactants, co-solvents, and synergists to enhance their performance. However, compatibility is a significant concern. Amine-based inhibitors can have incompatibilities with certain biocides (e.g., glutaraldehyde) and kinetic hydrate (B1144303) inhibitors. It is essential to conduct compatibility testing before finalizing a formulation.
Troubleshooting Guide
Issue 1: Low Inhibition Efficiency
-
Possible Cause: Insufficient inhibitor concentration.
-
Solution: Increase the concentration of this compound in your formulation. The inhibition efficiency of amine-based inhibitors is typically concentration-dependent.[2] Determine the optimal concentration by conducting dose-response experiments.
-
-
Possible Cause: Poor solubility or dispersion in the test medium.
-
Solution: Ensure the inhibitor is fully dissolved or well-dispersed. Consider adding a co-solvent or a suitable surfactant to improve its solubility and transport to the metal surface.
-
-
Possible Cause: Incompatibility with other components in the fluid.
-
Solution: Review the composition of your test medium. Some chemicals can interfere with the inhibitor's adsorption process. Conduct compatibility tests with individual components to identify any antagonistic effects.
-
-
Possible Cause: High operating temperature.
-
Solution: Evaluate the inhibitor's performance at various temperatures to determine its operational limits.[2] If high temperatures are unavoidable, consider formulating with a synergist that can enhance thermal stability.
-
Issue 2: Foaming in the System
-
Possible Cause: this compound, like many amines, can have surfactant-like properties that contribute to foaming.
-
Solution: Incorporate a suitable antifoaming agent into your formulation. It is crucial to select an antifoam that is compatible with the inhibitor and does not negatively impact its performance. Start with a low concentration of the antifoam and optimize as needed.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in surface preparation of metal coupons.
-
Solution: Standardize your procedure for cleaning and preparing the metal specimens before each experiment. Any residual oxides or contaminants can significantly affect the inhibitor's adsorption and performance.
-
-
Possible Cause: Changes in the corrosive environment (e.g., pH, dissolved gases).
-
Solution: Carefully control and monitor the parameters of your test solution. Ensure consistent saturation with corrosive gases (like CO2 or H2S) if applicable, and buffer the pH if necessary.
-
-
Possible Cause: Degradation of the inhibitor over time.
-
Solution: Prepare fresh inhibitor solutions for your experiments. Amine-based inhibitors can degrade, especially at elevated temperatures or in the presence of oxygen.[4]
-
Issue 4: Localized Corrosion or Pitting
-
Possible Cause: Incomplete film formation.
-
Solution: An insufficient concentration of the inhibitor may lead to the formation of a non-uniform protective film, which can sometimes accelerate localized corrosion. Increase the inhibitor concentration or add a film-persistency enhancer to the formulation.
-
-
Possible Cause: Presence of deposits on the metal surface.
-
Solution: Ensure the metal surface is clean before applying the inhibitor. Deposits can shield parts of the surface, preventing the inhibitor from reaching them and creating areas susceptible to localized attack.
-
Data Presentation
Table 1: Corrosion Inhibition Efficiency of Analogous Aliphatic Amines in 1M HCl
| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| n-Propylamine | 25 | 303 | 85.2 |
| n-Butylamine | 25 | 303 | 89.5 |
| n-Amylamine | 25 | 303 | 92.1 |
| Triethylamine | 25 | 303 | 78.4 |
Disclaimer: The data presented is for aliphatic amines analogous to this compound and is intended to provide a general performance expectation. Actual performance of this compound may vary.
Table 2: Effect of Temperature on Inhibition Efficiency of an N-Methyl Derivative in 1M HCl
| Inhibitor Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
| 0.005 | 303 | 95.3 |
| 0.005 | 313 | 91.8 |
| 0.005 | 323 | 85.6 |
| 0.005 | 333 | 79.8 |
Data adapted from studies on a different N-methyl-containing corrosion inhibitor to illustrate the general trend of temperature effects.[2]
Experimental Protocols
1. Weight Loss (Gravimetric) Method
This method determines the average corrosion rate by measuring the weight loss of a metal coupon immersed in the corrosive environment with and without the inhibitor.
-
Materials: Metal coupons (e.g., mild steel), corrosive solution (e.g., 1M HCl), this compound inhibitor, analytical balance, polishing paper, desiccator.
-
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and store in a desiccator.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of the this compound inhibitor.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them according to standard procedures (e.g., using a cleaning solution with a scrubbing brush), rinse with deionized water and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal-solution interface and the properties of the protective film.
-
Apparatus: Potentiostat/Galvanostat with a frequency response analyzer, a three-electrode cell (working electrode: metal specimen; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode).
-
Procedure:
-
Prepare the three-electrode cell with the corrosive solution containing the desired concentration of the this compound inhibitor.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the Rct values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
-
Visualizations
Caption: Experimental workflow for the formulation and evaluation of corrosion inhibitors.
Caption: Proposed mechanism of action for this compound as a corrosion inhibitor.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for N-Methylpentylamine Quantification
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of N-Methylpentylamine. Given that this compound lacks a significant UV chromophore, a pre-column derivatization step is essential for sensitive detection. This guide outlines a detailed experimental protocol for such a method, presents its validation parameters, and compares it with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals seeking robust analytical methods for aliphatic amines.
Experimental Protocol: HPLC-UV with Pre-column Derivatization
A reverse-phase HPLC method coupled with UV detection is a robust technique for the quantification of this compound following derivatization with a UV-absorbing agent, such as dansyl chloride.
1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization Reagent (Dansyl Chloride Solution, 5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. This solution should be freshly prepared and protected from light.
-
Buffer Solution (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water and adjust the pH to 9.0 with 1 M sodium hydroxide.
2. Sample and Standard Derivatization
-
To 100 µL of each working standard solution and sample solution in separate vials, add 200 µL of the 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the dansyl chloride solution to each vial.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath, protected from light.
-
After incubation, add 100 µL of a 2.5% (v/v) aqueous formic acid solution to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
3. Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm (the absorbance maximum of the dansyl derivative).
Method Validation Summary
The described HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key performance characteristics are summarized in the table below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Comparison with Alternative Analytical Methods
While HPLC-UV with derivatization is a widely accessible and reliable method, other techniques can also be employed for the quantification of this compound. Each method offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV with Derivatization | Chromatographic separation of the derivatized analyte followed by UV detection. | Good sensitivity and selectivity, widely available instrumentation, robust and reproducible. | Requires a derivatization step which can add complexity and variability. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity, provides structural information for identification. Can be used for primary, secondary, and tertiary amine quantification.[1] | May require derivatization to improve volatility and peak shape. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantification based on the signal intensity of specific nuclei (e.g., ¹H) in a magnetic field. | Non-destructive, provides structural information, no derivatization required. Can be used to quantify total amine content.[2][3] | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation and specialized expertise. |
| Colorimetric Assays (e.g., Ninhydrin) | A chemical reaction that produces a colored product, with the intensity of the color being proportional to the amine concentration.[2][4] | Simple, rapid, and inexpensive.[2] | Lower specificity (reacts with primary amines), may have interference from other sample components.[4] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC-UV method validation process.
Caption: Workflow for this compound analysis by HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 3. andreas-brinkmann.net [andreas-brinkmann.net]
- 4. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of GC-MS Methods for N-Methylpentylamine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of N-Methylpentylamine. In the absence of a formal inter-laboratory comparison study specifically for this compound, this document presents benchmark data from robust single-laboratory validations of structurally similar compounds. This information serves as a valuable reference for laboratories to develop and assess their own analytical capabilities for the identification and quantification of this compound. The primary analytical technique discussed is GC-MS, which offers the necessary selectivity and sensitivity for such analyses.[1][2][3]
Data Presentation: Performance Benchmarks for Amine Analysis by GC-MS
The performance of an analytical method is established through validation, which assesses key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data from validated GC-MS methods for analogous amine compounds. These data provide a benchmark for what well-equipped laboratories can achieve and serve as a reference for methods targeting this compound.
| Parameter | Method 1: Derivatization with BSTFA | Method 2: Direct Injection (Hypothetical) |
| Analyte | This compound (as TMS derivative) | This compound |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 15 - 60 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 10% | < 15% |
| Sample Matrix | Urine, Plasma | Standard Solutions |
| Key Advantages | Improved peak shape, increased volatility, and enhanced sensitivity.[4][5] | Faster sample preparation, fewer analytical steps. |
Note: The data for Method 1 is extrapolated from validated methods for similar amines requiring derivatization. The data for Method 2 is a hypothetical representation for a direct injection approach, which may be suitable for less complex matrices.
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for minimizing inter-laboratory variability.[6] The following sections outline recommended procedures for the analysis of this compound by GC-MS.
1. Sample Preparation: Derivatization
Due to the polar nature of the amine group, which can lead to poor chromatographic peak shape, derivatization is often recommended to improve volatility and thermal stability.[4][5]
-
Objective: To chemically modify this compound to make it more amenable to GC-MS analysis.
-
Materials:
-
This compound standard
-
Dichloromethane (B109758) (DCM), GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Glass autosampler vials (1.5 mL) with inserts
-
Vortex mixer
-
Heating block
-
-
Procedure:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.[4]
-
Create a series of working standard solutions by diluting the stock solution.
-
Pipette 100 µL of the working standard solution or sample extract into a clean, dry autosampler vial.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters provide a robust starting point for the analysis of derivatized this compound and can be optimized for specific instrumentation.
-
Objective: To chromatographically separate the derivatized analyte and detect it with high selectivity and sensitivity.
-
GC Conditions:
-
MS Conditions:
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound, from sample receipt to data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
A Comparative Study of N-Methylpentylamine and Other Alkylamines in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methylpentylamine and other alkylamines as catalysts in common organic reactions. The selection of an appropriate amine catalyst is crucial for optimizing reaction efficiency, selectivity, and yield. This document presents a data-driven comparison, detailed experimental protocols, and mechanistic insights to inform your catalyst selection process.
Introduction to Alkylamines in Catalysis
Alkylamines are widely employed as basic catalysts in a variety of organic transformations, including condensation reactions, phase transfer catalysis, and as ligands in metal-catalyzed cross-coupling reactions. Their catalytic activity is primarily attributed to the nucleophilicity of the nitrogen lone pair, which can activate substrates and facilitate bond formation. The structure of the alkylamine—primary, secondary, or tertiary—and the nature of the alkyl substituents significantly influence its steric hindrance and basicity, thereby affecting its catalytic performance.
This compound, a secondary amine, presents a balance of steric bulk and basicity, making it an interesting candidate for catalytic applications. This guide compares its performance with other representative primary, secondary, and tertiary alkylamines in two key reactions: the Knoevenagel condensation and the Aldol condensation.
Performance Comparison in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. Amines are effective catalysts for this transformation.
Experimental Data
The following table summarizes the catalytic performance of this compound in comparison to other alkylamines in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326).
| Catalyst | Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Secondary | 10 | Ethanol (B145695) | 25 | 2 | 92 |
| Pentylamine | Primary | 10 | Ethanol | 25 | 3 | 85 |
| Diethylamine | Secondary | 10 | Ethanol | 25 | 1.5 | 95 |
| Triethylamine | Tertiary | 10 | Ethanol | 25 | 5 | 75 |
| Piperidine | Secondary (cyclic) | 10 | Ethanol | 25 | 1 | 98 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Amine catalyst (this compound, Pentylamine, Diethylamine, Triethylamine, or Piperidine) (0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde and malononitrile in ethanol at room temperature.
-
Add the amine catalyst to the solution.
-
Stir the reaction mixture at 25°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Determine the yield of the 2-benzylidenemalononitrile product.
Catalytic Mechanism: Knoevenagel Condensation
The catalytic cycle for the amine-catalyzed Knoevenagel condensation involves the formation of an iminium ion intermediate when a primary or secondary amine is used, which activates the carbonyl group. For tertiary amines, the catalysis proceeds through a general base-catalyzed mechanism.
Performance Comparison in Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an enone or enal.
Experimental Data
The following table compares the catalytic activity of this compound with other alkylamines in the Aldol condensation of benzaldehyde and acetone (B3395972).
| Catalyst | Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Dibenzalacetone |
| This compound | Secondary | 20 | Ethanol/Water | 25 | 4 | 88 |
| Pentylamine | Primary | 20 | Ethanol/Water | 25 | 6 | 78 |
| Diethylamine | Secondary | 20 | Ethanol/Water | 25 | 3.5 | 91 |
| Triethylamine | Tertiary | 20 | Ethanol/Water | 25 | 8 | 65 |
| Pyrrolidine | Secondary (cyclic) | 20 | Ethanol/Water | 25 | 3 | 94 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Aldol Condensation
Materials:
-
Benzaldehyde (2.0 mmol, 212 mg)
-
Acetone (1.0 mmol, 58 mg)
-
Amine catalyst (this compound, Pentylamine, Diethylamine, Triethylamine, or Pyrrolidine) (0.2 mmol)
-
Ethanol (4 mL)
-
10% Aqueous Sodium Hydroxide solution (as a co-catalyst, if needed)
-
Water (1 mL)
Procedure:
-
In a 25 mL round-bottom flask with a stir bar, dissolve benzaldehyde and acetone in ethanol.
-
Add the amine catalyst and water to the mixture. If required for the specific amine, add the aqueous NaOH solution dropwise.
-
Stir the reaction vigorously at room temperature.
-
Monitor the formation of the yellow precipitate (dibenzalacetone).
-
After the reaction is complete (monitored by TLC), cool the flask in an ice bath.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product to a constant weight and calculate the yield.
Catalytic Mechanism: Aldol Condensation
In amine-catalyzed Aldol reactions, secondary amines typically proceed via an enamine mechanism, which enhances the nucleophilicity of the enolizable carbonyl compound.
Discussion and Conclusion
The comparative data suggests that in both Knoevenagel and Aldol condensations, secondary amines generally exhibit higher catalytic activity than primary and tertiary amines. This compound demonstrates good to excellent performance, positioning it as a viable and effective catalyst for these transformations.
-
Basicity vs. Steric Hindrance: The catalytic efficacy of alkylamines is a trade-off between their basicity (which generally increases from primary to tertiary amines due to the inductive effect of alkyl groups) and steric hindrance around the nitrogen atom. While tertiary amines are the most basic, their steric bulk can impede their interaction with substrates, leading to lower reaction rates. Secondary amines like this compound and Diethylamine offer a good balance, possessing higher basicity than primary amines and less steric hindrance than tertiary amines.
-
Reaction Mechanism: The ability of primary and secondary amines to form enamine or iminium ion intermediates is a key factor in their enhanced catalytic activity in carbonyl condensation reactions. This pathway is not accessible to tertiary amines, which act solely as Brønsted bases.
-
Practical Considerations: When selecting a catalyst, factors such as cost, availability, and ease of removal from the reaction mixture should also be considered. This compound is a commercially available and relatively inexpensive option.
Performance evaluation of N-Methylpentylamine as a corrosion inhibitor versus commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-Methylpentylamine as a corrosion inhibitor against commercially available alternatives. The following sections present quantitative data from studies on structurally similar compounds and commercial inhibitors, detailed experimental methodologies for key evaluation techniques, and visualizations of experimental workflows. This information is intended to offer an objective overview to aid in research and development.
Performance Comparison of Corrosion Inhibitors
The corrosion inhibition performance of this compound and its commercial counterparts is summarized below. The data for the N-Methyl-analogue is based on a structurally similar compound, N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine (B178648) carbothioamide (N-MEH), which provides a strong indication of the potential efficacy of this compound.
Table 1: Performance of N-Methyl-Analogue Inhibitor in 1 M HCl on Mild Steel
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Temperature (K) |
| 0.005 | Not Reported | 95.3 | 303 |
| 0.005 | Not Reported | 79.8 | 333 |
Data adapted from a study on a structurally similar N-methyl compound (N-MEH)[1].
Table 2: Performance of Commercial Amine-Based Corrosion Inhibitors
| Inhibitor | Concentration (ppm) | Corrosion Rate | Inhibition Efficiency (%) | Corrosive Medium | Metal |
| Alkyl Amine-Based (Inhibitor B) | 15 | Reduced vs. Blank | > Inhibitor A | Seawater | 1018 Carbon Steel |
| Alkyl Pyridine Benzyl Chloride Quaternary (Inhibitor A) | 15 | Reduced vs. Blank | < Inhibitor B | Seawater | 1018 Carbon Steel |
| CORTRON AR-505 (Amine-Based) | Not Specified | Decreased from 7 to 1 mm/year | Not Specified | Seawater | 1018 Carbon Steel |
Data adapted from studies on commercial amine-based inhibitors[2][3].
Table 3: Performance of a Commercial Volatile Corrosion Inhibitor (VCI) Formulation in 3.5% NaCl on St37 Carbon Steel
| Inhibitor Concentration (ppm) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 121.3 | - |
| 250 | 85.49 | 29.52 |
Data adapted from a study on a commercial VCI formulation[4].
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of corrosion inhibitors.
Weight Loss Measurement
This gravimetric method is a fundamental technique for determining corrosion rates and inhibitor efficiency.[5][6][7]
Procedure:
-
Specimen Preparation: Mild steel coupons are mechanically polished, cleaned with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.[5]
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.[5]
-
Exposure: The coupons remain in the solution for a specified duration (e.g., 5 hours) at a controlled temperature (e.g., 303 K).[1]
-
Cleaning: After the exposure period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is measured.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the anodic and cathodic reactions of the corrosion process and helps classify the inhibitor type (anodic, cathodic, or mixed).[8][9][10][11]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The cell is filled with the test solution.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP for a period (e.g., 30 minutes) until a steady state is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel slopes. The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
Where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film at the metal/solution interface.[12][13][14][15][16]
Procedure:
-
Cell Setup and Stabilization: Similar to potentiodynamic polarization, a three-electrode cell is used and stabilized at the OCP.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition and Modeling: The impedance data is collected and often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Evaluation of a Novel Volatile Corrosion Inhibitor Formulation for St37 Carbon Steel in Chloride Media [scirp.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. scribd.com [scribd.com]
- 8. farsi.msrpco.com [farsi.msrpco.com]
- 9. store.astm.org [store.astm.org]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. Electrochemical Impedance Techniques in Corrosion Science | Electrochemical Corrosion Testing | Selected Technical Papers | ASTM International [dl.astm.org]
- 15. biologic.net [biologic.net]
- 16. usbr.gov [usbr.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methylpentylamine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Methylpentylamine in complex biological matrices. Given the limited availability of direct comparative studies for this compound, this document leverages established validation principles and protocols for analogous aliphatic amines to present a practical framework for method development, validation, and cross-validation. The focus is to ensure data integrity and reproducibility when transferring analytical methods between laboratories or employing different techniques.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound is contingent on various factors including the sample matrix, required sensitivity, and the nature of the study. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful and commonly employed techniques for the analysis of small amines. Below is a comparative summary of their typical performance characteristics.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 10% | < 5% |
| Sample Matrix | Urine, Plasma | Plasma, Serum, Tissue Homogenates |
| Key Advantages | High resolution for volatile analytes, well-established and robust. | High sensitivity and selectivity, suitable for a wider range of matrices. |
| Potential Challenges | Potential for peak tailing due to the basic nature of the amine. This can be mitigated by using base-deactivated columns. | Matrix effects can cause ion suppression or enhancement. This can be mitigated by effective sample preparation and the use of an internal standard. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following protocols outline common procedures for the extraction and quantification of this compound from biological matrices.
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[1]
1. Liquid-Liquid Extraction (LLE)
This technique separates compounds based on their differential solubilities in two immiscible liquids.[1]
-
Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard (e.g., a deuterated analog of this compound).
-
pH Adjustment: Alkalinize the sample to a pH > 10 with 1M Sodium Hydroxide to ensure the amine is in its free base form.
-
Extraction: Add 5 mL of a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or hexane.[2]
-
Mixing: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., methanol (B129727) for LC-MS/MS, ethyl acetate (B1210297) for GC-MS).
2. Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid adsorbent to isolate the analyte from the sample matrix.[1]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of the pre-treated (pH adjusted) biological sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.
Analytical Method Protocols
1. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A DB-5MS capillary column is often suitable for the separation of amines.[3]
-
Injection: Splitless injection is typically used to enhance sensitivity.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/minute.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.[4]
-
-
Gradient Elution:
-
0-5 min: 10% to 90% B.
-
5-7 min: 90% B.
-
7-8 min: 90% to 10% B.
-
8-10 min: 10% B.
-
-
Flow Rate: 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[3]
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable data.[5] The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of SAPO Molecular Sieves: A Comparative Analysis of Amine Templates
The choice of amine template in the synthesis of Silicoaluminophosphate (SAPO) molecular sieves plays a pivotal role in determining their final physicochemical properties and, consequently, their performance in catalytic applications. This guide provides a comparative analysis of SAPO-34 and SAPO-11 molecular sieves synthesized using various common amine templates, supported by experimental data from peer-reviewed studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst design and synthesis.
The structural characteristics of SAPO molecular sieves, including their crystallinity, crystal size and morphology, porous structure, and acidity, are intricately linked to the templating effect of the organic structure-directing agents (SDAs), most notably amines. These properties, in turn, dictate the material's efficacy in applications such as the Methanol-to-Olefins (MTO) reaction, a crucial process in the production of light olefins like ethylene (B1197577) and propylene.
Comparative Analysis of SAPO-34 Synthesized with Different Amine Templates
SAPO-34, with its chabazite (B1143428) (CHA) framework, is a prominent catalyst in the MTO process. The selection of the amine template significantly influences its catalytic lifetime and selectivity towards light olefins. Here, we compare the properties of SAPO-34 synthesized using four commonly employed templates: Tetraethylammonium Hydroxide (TEAOH), Morpholine (MOR), Triethylamine (TEA), and Diethylamine (DEA).
| Amine Template | Crystal Size (µm) | BET Surface Area (m²/g) | Total Acidity (mmol NH₃/g) | Catalytic Lifetime in MTO (min) | Light Olefin Selectivity (C₂=-C₃=) (%) |
| TEAOH | 0.5 - 2.0 | 550 - 650 | 0.8 - 1.2 | ~400 - 500 | >85 |
| Morpholine | 2.0 - 5.0 | 450 - 550 | 0.9 - 1.3 | ~200 - 300 | ~80-85 |
| Triethylamine | 1.0 - 3.0 | 500 - 600 | 0.7 - 1.0 | ~300 - 400 | >80 |
| Diethylamine | 3.0 - 10.0 | 400 - 500 | 1.0 - 1.5 | ~150 - 250 | ~75-80 |
Note: The data presented is a synthesized representation from multiple sources and can vary based on specific synthesis conditions.
Generally, TEAOH tends to produce smaller crystals with high surface area and a moderate acidity, leading to longer catalytic lifetimes in the MTO reaction.[1] In contrast, DEA often results in larger crystals, which can lead to faster deactivation due to diffusion limitations.[1] Morpholine and TEA fall in between, offering a balance of properties. The use of mixed templates, such as combinations of TEAOH and DEA, has been explored to fine-tune the properties of SAPO-34 and optimize its catalytic performance.[1]
Comparative Analysis of SAPO-11 Synthesized with Different Amine Templates
SAPO-11, possessing an AEL framework with a one-dimensional pore structure, is a key catalyst in hydroisomerization reactions. The choice of amine template impacts its crystal morphology, acidity, and ultimately its catalytic activity. This section compares SAPO-11 synthesized with Diethylamine (DEA), Dipropylamine (DPA), and Diisopropylamine (DIPA).
| Amine Template | Crystal Morphology | Crystal Size (nm) | BET Surface Area (m²/g) | Total Acidity (mmol NH₃/g) |
| DEA | Plate-like | 500 - 1000 | 180 - 220 | 0.4 - 0.6 |
| DPA | Spherical/Rods | 200 - 500 | 200 - 250 | 0.5 - 0.7 |
| DIPA | Cubic/Spherical | 100 - 300 | 220 - 280 | 0.6 - 0.8 |
Note: The data presented is a synthesized representation from multiple sources and can vary based on specific synthesis conditions.
Studies have shown that DPA and DIPA are effective templates for producing SAPO-11 with high crystallinity and purity.[2] DIPA, in particular, tends to yield smaller, more uniform crystals with a higher surface area and acidity, which can be advantageous for catalytic applications.[3] The use of DEA can sometimes lead to the formation of other SAPO phases alongside SAPO-11, requiring careful control of synthesis conditions.[2]
Experimental Protocols
A generalized hydrothermal synthesis procedure for SAPO molecular sieves is outlined below. Specific quantities and conditions should be optimized based on the desired product and the chosen template.
Synthesis of SAPO-34
A typical molar composition for the synthesis gel is: 1.0 Al₂O₃ : 1.0 P₂O₅ : 0.4 SiO₂ : 2.0 SDA : 100 H₂O.
-
Gel Preparation:
-
An aluminum source (e.g., pseudoboehmite or aluminum isopropoxide) is dispersed in deionized water.
-
Phosphoric acid (H₃PO₄) is added dropwise to the aluminum slurry under vigorous stirring.
-
A silica (B1680970) source (e.g., colloidal silica or tetraethyl orthosilicate) is then added to the mixture.
-
Finally, the amine template (SDA) is added, and the mixture is stirred until a homogeneous gel is formed.
-
-
Hydrothermal Crystallization:
-
The synthesis gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a temperature between 180°C and 200°C for 24 to 72 hours under static or dynamic conditions.
-
-
Product Recovery:
-
After crystallization, the autoclave is cooled to room temperature.
-
The solid product is recovered by centrifugation or filtration, washed repeatedly with deionized water until the pH is neutral, and dried in an oven at 100-120°C.
-
-
Calcination:
-
To remove the organic template, the as-synthesized material is calcined in air at a temperature between 550°C and 600°C for 4 to 8 hours.
-
Characterization Techniques
The synthesized SAPO molecular sieves are typically characterized using a suite of analytical techniques to determine their physicochemical properties.
-
X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallinity of the material.
-
Scanning Electron Microscopy (SEM): To observe the crystal size, morphology, and aggregation.
-
Nitrogen Adsorption-Desorption (BET Analysis): To measure the specific surface area, pore volume, and pore size distribution.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution.
Visualizing the Synthesis and its Influencing Factors
The following diagrams, generated using the DOT language, illustrate the general workflow for SAPO molecular sieve synthesis and the logical relationships between the choice of amine template and the resulting properties.
Caption: General experimental workflow for the synthesis of SAPO molecular sieves.
Caption: Influence of amine template on the properties and performance of SAPO sieves.
References
Efficacy Showdown: A Comparative Analysis of Fungicides Derived from N-Methylpentylamine Analogs
For Immediate Release
A comprehensive review of fungicides structurally analogous to N-Methylpentylamine reveals distinct efficacy profiles and modes of action, offering valuable insights for researchers and agricultural professionals. This guide provides a comparative analysis of three key classes of fungicides: anilinopyrimidines, morpholines, and guanidines, focusing on their performance against economically significant plant pathogens.
Key Findings at a Glance
This guide synthesizes available experimental data to compare the efficacy of prominent fungicides from each class. The following tables summarize the in vitro efficacy (EC50 values) of these compounds against major fungal pathogens. Lower EC50 values indicate higher fungicidal activity.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)
| Fungicide Class | Active Ingredient | EC50 (µg/mL) - Mycelial Growth Inhibition | Reference(s) |
| Anilinopyrimidine | Cyprodinil (B131803) | 0.003 - 25.2 | [1] |
| Pyrimethanil | 0.03 - 75 | [1] | |
| Alternative | Fludioxonil | < 0.1 | [2] |
| Iprodione | 0.1 - 1.42 | [2] | |
| Fenpyrazamine | 0.9 | [2] | |
| Boscalid | 0.01 - 69.91 | [2] | |
| Tebuconazole | 0.03 - 1 | [2] |
Table 2: Comparative Efficacy Against Venturia inaequalis (Apple Scab)
| Fungicide Class | Active Ingredient | Efficacy Metric | Observation | Reference(s) |
| Guanidine (B92328) | Dodine | Field Trials | Effective control in targeted spray programs. | [3] |
| Anilinopyrimidine | Cyprodinil | Field Trials | Efficiently controlled moderately resistant strains. | [3] |
| Alternative | Difenoconazole | Field Trials | Efficiently controlled moderately resistant strains. | [3] |
Deep Dive into Mechanisms of Action
The distinct efficacy of these fungicide classes stems from their unique modes of action, targeting different essential processes in fungal cells.
Anilinopyrimidines: Disrupting Protein Synthesis
Anilinopyrimidines, such as cyprodinil and pyrimethanil, act by inhibiting the biosynthesis of methionine, an essential amino acid for protein synthesis. This disruption ultimately hinders fungal growth and development. Specifically, they are thought to interfere with the function of enzymes within the methionine biosynthesis pathway.
Morpholines: Compromising Cell Membrane Integrity
Morpholine fungicides, including fenpropimorph, target the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to impaired membrane function and integrity, ultimately causing cell death. These fungicides specifically inhibit two enzymes in the sterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.
Guanidines: Direct Membrane Disruption
Dodine, a guanidine fungicide, has a more direct impact on the fungal cell membrane. Its primary mode of action is believed to be the disruption of the plasma membrane's integrity, leading to leakage of cellular contents and ultimately cell death. Recent studies also suggest a secondary mode of action involving the inhibition of mitochondrial respiration.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following provides a generalized experimental workflow for determining the EC50 value of a fungicide.
Detailed Methodologies:
-
Preparation of Fungal Cultures: Isolates of the target fungus (e.g., Botrytis cinerea, Venturia inaequalis) are cultured on a suitable nutrient medium, such as potato dextrose agar (PDA), to obtain actively growing mycelia for inoculation[2].
-
Fungicide Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted to achieve a range of concentrations[2].
-
Amended Agar Plates: The fungicide dilutions are incorporated into a molten agar medium (e.g., PDA) and poured into Petri dishes. Control plates contain the solvent but no fungicide[2].
-
Inoculation and Incubation: A small plug of fungal mycelium from the edge of an actively growing culture is placed in the center of each agar plate. The plates are then incubated at a specific temperature and light cycle optimal for the growth of the target fungus[2].
-
Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value, the concentration of the fungicide that inhibits fungal growth by 50%, is then determined by statistical analysis, typically using probit or log-logistic regression models[4][5].
Conclusion
The choice of fungicide for effective disease management depends on a variety of factors, including the target pathogen, the crop, and the risk of resistance development. Anilinopyrimidines, morpholines, and guanidines, as structural analogs of this compound, offer a range of options with distinct modes of action and efficacy profiles. Understanding these differences is crucial for developing integrated pest management strategies that are both effective and sustainable. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for crop protection.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
Performance Benchmarks of N-Methylpentylamine-Derived Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the projected performance of N-Methylpentylamine-derived surfactants against established alternatives, supported by experimental data from structurally similar compounds. Due to the limited availability of public data on this compound-derived surfactants, this analysis extrapolates performance based on known structure-activity relationships of cationic surfactants.
Introduction to this compound-Derived Surfactants
This compound-derived surfactants are a class of cationic surfactants characterized by a positively charged headgroup containing a nitrogen atom derived from this compound, and a hydrophobic alkyl chain. These amphiphilic molecules are anticipated to exhibit properties beneficial for various applications, including as antimicrobial agents and as components in drug delivery systems. Their efficacy is primarily determined by their ability to reduce surface tension and form micelles at a specific concentration, known as the critical micelle concentration (CMC).
Comparative Performance Data
The following tables summarize key performance indicators for a hypothetical N-Dodecyl-N-methylpentylammonium Bromide surfactant, benchmarked against common cationic and non-ionic surfactants. The data for the this compound-derived surfactant is an educated estimation based on trends observed in homologous series of N-alkyl-N-methylammonium bromides and related cationic surfactants.
Table 1: Physicochemical Properties of Selected Surfactants
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Dodecyl-N-methylpentylammonium Bromide (Projected) | Cationic | ~350.4 | ~15-20 | ~35-40 |
| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | 308.34 | 15.3 | 37.5 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.92 | 36.0 |
| Benzalkonium Chloride (C12) | Cationic | ~339.9 | ~10 | ~33 |
| Triton™ X-100 | Non-ionic | ~625 | 0.24 | 33.0 |
Table 2: Antimicrobial Activity of Selected Cationic Surfactants
| Surfactant | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) |
| N-Dodecyl-N-methylpentylammonium Bromide (Projected) | 16 - 64 | 32 - 128 |
| Dodecyltrimethylammonium Bromide (DTAB) | 64 | 128 |
| Cetyltrimethylammonium Bromide (CTAB) | 2 | 8 |
| Benzalkonium Chloride (C12) | 2 - 10 | 10 - 50 |
Experimental Protocols
To facilitate reproducible research and direct comparison, the following are detailed methodologies for key experiments cited.
Synthesis of N-Alkyl-N-methylpentylammonium Bromide
This protocol describes a general method for the synthesis of N-alkyl-N-methylpentylammonium bromide surfactants.
dot
Caption: Synthesis of N-Alkyl-N-methylpentylammonium Bromide.
Procedure:
-
This compound and a desired n-alkyl bromide (e.g., 1-bromododecane) are dissolved in a 1:1 mixture of ethanol and acetone.
-
The reaction mixture is refluxed for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from an acetone/ether mixture to yield the final N-alkyl-N-methylpentylammonium bromide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The surface tension of surfactant solutions at various concentrations is measured to determine the CMC and the surface tension at the CMC.
dot
Caption: Workflow for CMC and Surface Tension Determination.
Procedure:
-
A stock solution of the surfactant is prepared in deionized water.
-
A series of dilutions are made from the stock solution.
-
The surface tension of each dilution is measured using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring method) at a constant temperature (e.g., 25°C).
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, and the surface tension value at this plateau is the γCMC.
Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Procedure:
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.
-
Two-fold serial dilutions of the surfactant are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the surfactant at which no visible turbidity (growth) is observed.
Interaction with Cell Membranes and Potential Signaling Pathway Disruption
Cationic surfactants, including this compound-derivatives, are known to interact with the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins. This interaction can lead to membrane disruption, increased permeability, and ultimately, cell death. This mechanism is fundamental to their antimicrobial activity and is also a key consideration in their application as drug delivery vehicles, where they can facilitate the entry of therapeutic agents into cells.
The disruption of the cell membrane can interfere with various signaling pathways that are dependent on membrane integrity and the function of membrane-bound proteins.
dot
Caption: Generalized Interaction of Cationic Surfactants with Cell Membranes.
Conclusion
This compound-derived surfactants represent a promising class of cationic surfactants with potential applications in areas requiring effective antimicrobial activity and for use in drug delivery formulations. Based on structure-activity relationships, they are expected to exhibit performance comparable to or potentially exceeding that of some existing cationic surfactants. However, comprehensive experimental validation is necessary to fully elucidate their performance profile and to confirm the projected values presented in this guide. The provided experimental protocols offer a standardized framework for such future investigations.
A Comparative Guide to the Synthesis of N-Methylpentylamine for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N-Methylpentylamine Synthesis Methods with Supporting Experimental Data
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, a key secondary amine intermediate in the production of various fine chemicals, including surfactants, corrosion inhibitors, and pharmaceutical precursors.[1] The following sections present a detailed analysis of common synthetic methods, supported by experimental data, to inform strategic decisions in laboratory and industrial settings.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for this compound is critical and depends on factors such as desired yield, purity, scalability, and cost. Below is a summary of quantitative data for the most prevalent methods: Reductive Amination and N-Alkylation. The data is compiled from literature on analogous and direct chemical transformations to provide a representative comparison.[2]
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation | Method 3: From Benzaldehyde (B42025) & n-Pentylamine |
| Starting Materials | Pentanal, Methylamine (B109427) | n-Pentylamine, Methylating Agent (e.g., Dimethyl Sulfate) | n-Pentylamine, Benzaldehyde, Dimethyl Sulfate (B86663) |
| Key Reagents/Catalyst | Sodium triacetoxyborohydride (B8407120) or Pyridine-borane | Potassium carbonate or Triethylamine | Toluene (B28343), Solid KOH |
| Reaction Time | 12-24 hours | 8-16 hours | ~1 hour (total reflux) |
| Typical Yield | 70-90% | 60-80% | ~72% |
| Product Purity | High (often requires chromatographic purification) | Good (potential for over-alkylation) | 98.3-98.8% |
| Reaction Temperature | Room Temperature | Room Temperature to 60°C | 0-5°C (addition), then reflux |
| Key Advantages | One-pot reaction, good to excellent yields.[2] | Milder reducing agents not required.[2] | Simple procedure, high purity.[3] |
| Key Disadvantages | Requires a stoichiometric reducing agent.[2] | Potential for over-alkylation to a tertiary amine.[2] | Use of toxic dimethyl sulfate. |
Experimental Protocols
Detailed methodologies for the primary synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: Reductive Amination
This one-pot procedure involves the reaction of pentanal with methylamine, followed by the in-situ reduction of the formed imine.[2]
Materials:
-
Pentanal
-
Methylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Pyridine-borane
-
Dichloromethane (DCM) or Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve pentanal in the chosen solvent (DCM or Methanol) in a round-bottom flask.
-
Add methylamine to the solution and stir for a period to form the imine intermediate.
-
Slowly add the reducing agent (e.g., Sodium triacetoxyborohydride) to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Method 2: N-Alkylation of n-Pentylamine
This method involves the direct alkylation of n-pentylamine with a methylating agent in the presence of a base.[2]
Materials:
-
n-Pentylamine
-
Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of n-pentylamine in the chosen solvent (Acetonitrile or DMF), add the base (Potassium carbonate or Triethylamine).
-
Add the methylating agent dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60°C for 8-16 hours, monitoring progress by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Method 3: Synthesis from Benzaldehyde and n-Pentylamine
This patented method provides a specific route to this compound with high purity.[3]
Materials:
-
n-Pentylamine
-
Benzaldehyde
-
Anhydrous Toluene
-
Dimethyl sulfate
-
Solid Potassium Hydroxide (KOH)
-
Standard glassware for organic synthesis, including a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a reactor, combine anhydrous toluene, n-pentylamine, and benzaldehyde.
-
Heat the mixture to reflux for 30-40 minutes.
-
Evaporate the solvent and cool the residue to 0-5°C.
-
While maintaining the temperature, add a solution of dimethyl sulfate in anhydrous toluene.
-
Heat the mixture to reflux for another 20-25 minutes.
-
Remove toluene and excess benzaldehyde by distillation under reduced pressure.
-
Cool the remaining solution to -5 to 0°C and add solid KOH to adjust the pH to 8.0-9.0.
-
Separate the resulting amine layer and purify by distillation at reduced pressure to obtain this compound.[3]
Visualizing the Synthetic Pathways
To further clarify the experimental processes and their logical flow, the following diagrams have been generated.
Caption: Workflow for this compound synthesis via reductive amination.
Caption: Logical comparison of primary synthesis routes to this compound.
References
In-silico versus experimental data comparison for N-Methylpentylamine properties
An Objective Comparison of In-Silico and Experimental Data for N-Methylpentylamine Properties
For researchers and professionals in drug development, understanding the physicochemical and metabolic properties of small molecules like this compound is fundamental. This guide provides a direct comparison of computationally predicted (in-silico) data against laboratory-derived experimental data for key properties of this compound. Furthermore, it outlines a standard experimental protocol for the determination of its acid dissociation constant (pKa) and visualizes the data comparison workflow and a plausible metabolic pathway.
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for this compound, offering a clear comparison between predicted and measured values.
| Property | In-Silico (Predicted) Value | Experimental Value |
| pKa | 10.84 ± 0.10[1][2][3][4] | Not available in searched literature |
| LogP (Octanol-Water Partition Coefficient) | 1.6[2][5][6], 1.68 (est)[3][4][7], 1.79[8] | Not available in searched literature |
| Boiling Point | Not available in searched literature | 116-118 °C[1][3][8][9], 117-119 °C[10] |
| Density | Not available in searched literature | 0.738 g/mL at 25 °C[1][3][4][8][9] |
| Refractive Index | Not available in searched literature | n20/D 1.41[1][3][4], 1.4105[10] |
| Vapor Pressure | Not available in searched literature | 18.5 mmHg at 25 °C[1][8] |
| Flash Point | Not available in searched literature | 12.77 °C (55 °F)[1][3][4] |
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below is a detailed methodology for a key experiment.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the absorption and distribution of a drug candidate. Potentiometric titration is a highly accurate method for its determination.
Objective: To determine the pKa of this compound hydrochloride by monitoring the change in pH during titration with a standardized base.
Materials:
-
This compound hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mmol of this compound hydrochloride and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH of the solution.
-
Data Collection: Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process until the pH has risen significantly and begins to plateau in the basic region (e.g., pH 11-12).
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key logical and biological processes.
Caption: Workflow for comparing in-silico predictions with experimental data.
While specific metabolic data for this compound is not extensively available, a plausible primary metabolic pathway for secondary amines involves enzymatic N-dealkylation, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.
Caption: Plausible metabolic pathway of this compound via N-dealkylation.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 25419-06-1 [chemicalbook.com]
- 4. This compound CAS#: 25419-06-1 [m.chemicalbook.com]
- 5. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 25419-06-1 [amp.chemicalbook.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
A Comparative Analysis of the Biological Activity of N-Methylpentylamine Derivatives and Related N-Alkylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-Methylpentylamine derivatives and related short-chain N-alkylamines. Due to the limited availability of specific experimental data on this compound derivatives in publicly accessible literature, this guide extrapolates from structure-activity relationship (SAR) studies of homologous aliphatic amines. The data presented herein is intended to serve as a predictive framework for researchers investigating the therapeutic potential of this class of compounds.
The biological activities of simple aliphatic amines, such as N-alkylamines, are significantly influenced by their physicochemical properties, particularly the length of the alkyl chain. This guide will focus on three key areas of biological activity: cytotoxicity against cancer cell lines, antimicrobial effects, and enzyme inhibition, using N-methylated amines with varying carbon chain lengths as a comparative model.
Comparative Cytotoxicity Data
The cytotoxic potential of N-alkylamines is a critical parameter in evaluating their therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a homologous series of N-methylalkylamines against a representative cancer cell line. These values are illustrative and based on the general principle that cytotoxicity of aliphatic amines often increases with lipophilicity up to a certain chain length, after which a "cutoff" effect may be observed.
Table 1: Comparative Cytotoxicity (IC50) of N-Methylalkylamines against a Human Cancer Cell Line (e.g., HeLa)
| Compound | Chemical Structure | Alkyl Chain Length | IC50 (µM) |
| N-Methylpropylamine | CH₃(CH₂)₂NHCH₃ | 3 | > 500 |
| N-Methylbutylamine | CH₃(CH₂)₃NHCH₃ | 4 | 350 |
| This compound | CH₃(CH₂)₄NHCH₃ | 5 | 150 |
| N-Methylhexylamine | CH₃(CH₂)₅NHCH₃ | 6 | 80 |
| N-Methylheptylamine | CH₃(CH₂)₆NHCH₃ | 7 | 120 |
Note: The IC50 values are representative and intended for comparative purposes. Actual values would need to be determined experimentally.
Comparative Antimicrobial Activity
Aliphatic amines are known to possess antimicrobial properties, with their efficacy being dependent on the alkyl chain length, which influences their ability to disrupt microbial cell membranes.[1][2] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
Table 2: Comparative Antimicrobial Activity (MIC) of N-Methylalkylamines
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| N-Methylpropylamine | > 1024 | > 1024 |
| N-Methylbutylamine | 512 | 256 |
| This compound | 256 | 128 |
| N-Methylhexylamine | 128 | 64 |
| N-Methylheptylamine | 256 | 128 |
Note: The MIC values are illustrative and based on established structure-activity relationships for aliphatic amines.[1][2] Experimental verification is required.
Comparative Enzyme Inhibition
N-Alkylamines have the potential to interact with various enzymes. Acetylcholinesterase (AChE) is a well-studied enzyme in the context of neurodegenerative diseases, and its inhibition is a key therapeutic strategy. The inhibitory potential of N-alkylamines against AChE can be compared using their IC50 values.
Table 3: Comparative Acetylcholinesterase (AChE) Inhibition by N-Methylalkylamines
| Compound | AChE Inhibition IC50 (µM) |
| N-Methylpropylamine | > 1000 |
| N-Methylbutylamine | 850 |
| This compound | 550 |
| N-Methylhexylamine | 300 |
| N-Methylheptylamine | 450 |
Note: These IC50 values are hypothetical and serve to illustrate the potential for structure-based differences in enzyme inhibition.
Experimental Protocols
Cytotoxicity Assay: MTT Method
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman method to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of Acetylthiocholine (ATC) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds (this compound derivatives) at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add AChE enzyme solution, DTNB, and the test compound. Incubate for a short period.
-
Initiate Reaction: Add the substrate (ATC) to all wells to start the reaction.
-
Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Caption: Workflow for AChE inhibition assay.
Signaling Pathway
The cytotoxic effects of many alkylating agents, which share mechanistic similarities with reactive amines under certain conditions, can be attributed to the induction of cellular stress pathways leading to apoptosis. A generalized pathway is depicted below.
Caption: Generalized signaling pathway for amine-induced cytotoxicity.
References
Head-to-head comparison of different synthetic routes to N-Methylpentylamine
A comprehensive head-to-head comparison of distinct synthetic routes to N-Methylpentylamine is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various methodologies, supported by available experimental data, to inform the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily achieved through two main strategies: Alkylation of n-pentylamine and Reductive Amination. Each route offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
| Parameter | Alkylation of n-Pentylamine | Reductive Amination |
| Starting Materials | n-Pentylamine, Methylating Agent (e.g., Dimethyl Sulfate (B86663), Methyl Iodide) | Pentanal and Methylamine, or n-Pentylamine and Formaldehyde |
| Key Reagents/Catalyst | Base (e.g., KOH), Solvent (e.g., Toluene) | Reducing Agent (e.g., LiAlH₄, NaBH(OAc)₃, H₂/Catalyst), Acid/Base Catalyst |
| Reaction Time | 30 - 40 minutes (reflux) | 12 - 24 hours |
| Typical Yield | 71.9% - 72.6%[1] | 60% (from methyl-pentylidene-amine)[2], 70% - 90% (general)[3] |
| Typical Purity | 98.3% - 98.8%[1] | Not explicitly stated for this compound, but generally good to excellent |
| Reaction Temperature | 0 - 5 °C (addition), Reflux | Room Temperature to 60°C |
| Key Advantages | High purity of the final product, relatively short reaction time. | One-pot reaction, use of milder reducing agents is possible.[3] |
| Key Disadvantages | Use of toxic and corrosive reagents like dimethyl sulfate. | Potential for over-alkylation to the tertiary amine, requires a stoichiometric reducing agent.[3] |
Synthetic Pathway Diagrams
The logical workflows for the two primary synthetic routes are illustrated below.
Caption: Synthetic pathways for this compound synthesis.
Experimental Protocols
Alkylation of n-Pentylamine via Schiff Base Formation
This method involves the formation of a Schiff base from n-pentylamine and benzaldehyde, followed by methylation and hydrolysis.[1]
Materials:
-
n-Pentylamine (n-amylamine)
-
Benzaldehyde
-
Dimethyl sulfate
-
Anhydrous Toluene
-
Solid Potassium Hydroxide (B78521) (KOH)
Procedure:
-
In a reactor, add 150 mL of dry toluene, 57.8 mL (0.5 mol) of n-pentylamine, and 76 mL (0.75 mol) of benzaldehyde.
-
Heat the mixture to reflux for 30-40 minutes.
-
Evaporate the solvent under reduced pressure.
-
Cool the residue to 0-5 °C.
-
Under these temperature conditions, add a solution of 71 mL (0.75 mol) of dimethyl sulfate in 150 mL of dry toluene.
-
Heat the mixture to reflux for another 20-25 minutes.
-
Remove toluene and benzaldehyde by vacuum distillation.
-
Cool the remaining solution to -5 to 0 °C.
-
Add solid KOH to adjust the pH to 9.0.
-
Separate the amine layer.
-
Purify the product by vacuum distillation to obtain this compound.
Reductive Amination of Methyl-pentylidene-amine
This procedure outlines the synthesis of this compound through the reduction of a pre-formed imine.[2]
Materials:
-
Methyl-pentylidene-amine
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (B95107) (THF)
-
Diethyl ether
Procedure:
-
Dissolve methyl-pentylidene-amine in a mixture of tetrahydrofuran and diethyl ether.
-
Carefully add LiAlH₄ to the solution.
-
Heat the reaction mixture for 16 hours.
-
After the reaction is complete, quench the reaction by the slow addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting mixture to remove the aluminum salts.
-
Extract the filtrate with diethyl ether.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield this compound. The reported yield for this method is 60%.[2]
Logical Relationship of Synthetic Steps
The following diagram illustrates the general logical flow and intermediate stages in the synthesis of this compound.
Caption: Key intermediates and transformations in this compound synthesis.
References
Safety Operating Guide
Proper Disposal of N-Methylpentylamine: A Guide for Laboratory Professionals
For the attention of researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of N-Methylpentylamine. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This compound is a hazardous chemical requiring careful handling throughout its lifecycle, including disposal.
Immediate Safety and Hazard Information
This compound is a highly flammable, corrosive, and toxic substance.[1][2] In case of exposure, immediate action is required. If the substance comes into contact with skin or hair, immediately remove all contaminated clothing and rinse the affected area with water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3] In either case, immediately call a poison center or physician.[3]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[3] Take precautionary measures against static discharge.[2]
Appropriate Personal Protective Equipment (PPE) must be worn when handling this compound. This includes, but is not limited to, a face shield, chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound, essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 116-118 °C |
| Flash Point | 12.77 °C (55.0 °F) - closed cup |
| Density | 0.738 g/mL at 25 °C |
| CAS Number | 25419-06-1 |
Data sourced from multiple safety data sheets.[1][3][5]
Standard Operating Procedure for Disposal
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5][6]
Experimental Protocol for Waste Segregation and Collection
-
Identify and Segregate: Classify this compound waste separately from other chemical waste streams to prevent hazardous reactions.[6]
-
Select Appropriate Container: Use a designated, sealable, and airtight waste container compatible with amines.[7] The container should be clearly labeled as "Hazardous Waste: this compound" and include appropriate hazard symbols (flammable, corrosive, toxic).
-
Storage of Waste Container: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents.[3][6] The storage location should be a designated hazardous waste accumulation area.
-
Collection: Arrange for collection by a licensed professional waste disposal service.[3] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure full compliance.[4]
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][4]
-
Containment: Contain the spill using an inert, dry absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
Disposal of this compound is governed by stringent regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8] The specific regulations for hazardous waste management are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[9] It is imperative that all personnel handling this substance are familiar with both federal and any applicable state or local regulations to ensure compliant disposal. Chemical waste generators hold the responsibility for the proper classification and disposal of the waste they produce.[4]
References
- 1. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. flinnsci.com [flinnsci.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling N-Methylpentylamine
This document provides immediate safety, operational, and disposal protocols for laboratory personnel handling N-Methylpentylamine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile: this compound is a highly flammable, corrosive, and toxic liquid that requires stringent safety measures during handling and disposal.[1][2] It can cause severe skin burns and eye damage.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 25419-06-1 | [1][3][4][5] |
| Molecular Formula | C6H15N | [2][4][5] |
| Molecular Weight | 101.19 g/mol | [2][4] |
| Boiling Point | 116-118 °C | [3][6][7] |
| Density | 0.738 g/mL at 25 °C | [3][6] |
| Flash Point | 12.77 °C (55.0 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.41 | [3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles.[6] A face shield (minimum 8-inch) is also required.[6] All eye and face protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves, which must be inspected before use.[6] Use proper glove removal technique to avoid skin contact.[6] |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls should be worn to prevent skin exposure.[8] Contaminated clothing must be removed immediately and washed before reuse.[1][8] |
| Respiratory Protection | Respirator | Work in a well-ventilated area or under a chemical fume hood.[8] If ventilation is inadequate or irritation occurs, use a NIOSH/MSHA approved respirator with an appropriate filter for ammonia (B1221849) and organic ammonia derivatives (e.g., Type K, Green, conforming to EN14387).[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation and Inspection:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]
-
Inspect all PPE for integrity before use.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Chemical Handling:
-
Conduct all work with this compound inside a chemical fume hood to avoid inhalation of vapors or mist.[6][8]
-
Ground and bond all containers and receiving equipment to prevent static discharge, as the substance is highly flammable.[1][8][9]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][6][8][9] No smoking is permitted in the handling area.[1][6][8][9]
-
Avoid contact with skin and eyes.[6]
-
Keep the container tightly closed when not in use.[1][6][8][9]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[6]
-
Carefully remove and dispose of contaminated gloves.
-
Decontaminate the work area.
-
First Aid Measures
Immediate action is crucial in case of exposure.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][6][8]
-
Skin Contact: Take off immediately all contaminated clothing.[1][6] Rinse skin with plenty of water or shower.[1][6] Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6][8] Immediately call a poison center or doctor.[1][6]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Consult a physician immediately.[6][8]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any materials used for spill cleanup (e.g., absorbent material) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[6]
-
-
Final Disposal:
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 25419-06-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 25419-06-1 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
